An In-Depth Technical Guide to 4-(4-Methylphenoxy)benzenesulfonyl Chloride: Properties, Synthesis, and Applications
Abstract This technical guide provides a comprehensive overview of 4-(4-methylphenoxy)benzenesulfonyl chloride (CAS No: 192329-90-1), a pivotal intermediate in synthetic chemistry. The document delineates its physicochem...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 4-(4-methylphenoxy)benzenesulfonyl chloride (CAS No: 192329-90-1), a pivotal intermediate in synthetic chemistry. The document delineates its physicochemical properties, provides detailed, field-proven protocols for its synthesis and subsequent derivatization, and explores its significant applications in drug discovery, agrochemical formulation, and polymer science. By elucidating the mechanistic principles behind its reactivity and synthetic utility, this guide serves as an essential resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries, aiming to leverage this versatile compound in their development workflows.
Introduction: The Architectural Value of a Diaryl Ether Sulfonyl Chloride
4-(4-Methylphenoxy)benzenesulfonyl chloride is an organosulfur compound distinguished by a diaryl ether linkage connecting a tolyl group to a benzenesulfonyl chloride moiety. This unique architecture imparts a combination of steric and electronic properties that make it a highly effective and versatile electrophilic reagent. The sulfonyl chloride functional group is a potent leaving group, rendering the sulfur atom susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.
Its primary role is as a molecular scaffold, enabling the introduction of the 4-(4-methylphenoxy)benzenesulfonyl group into a wide array of molecules. The resulting sulfonamide and sulfonate ester derivatives are of significant interest, particularly in medicinal chemistry, where the sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents. This guide provides the foundational knowledge and practical methodologies required to effectively utilize this compound in a research and development setting.
Physicochemical and Spectroscopic Properties
The physical and chemical identity of a reagent is fundamental to its application. The properties of 4-(4-methylphenoxy)benzenesulfonyl chloride are summarized below.
Table 1: Physicochemical Properties of 4-(4-Methylphenoxy)benzenesulfonyl Chloride
Aromatic protons ortho to the -SO₂Cl group are most deshielded. Protons on the phenoxy ring are slightly more shielded. The methyl group (tolyl) appears as a characteristic singlet.
The carbons directly attached to the electron-withdrawing oxygen and sulfonyl groups will be the most downfield. The tolyl methyl carbon appears upfield.
The molecular ion peak will exhibit the characteristic 3:1 ratio for the chlorine isotopes. Key fragments arise from the loss of chlorine and the entire sulfonyl chloride group.
Synthesis and Mechanistic Insights
Two primary, robust synthetic routes are viable for the laboratory-scale preparation of 4-(4-methylphenoxy)benzenesulfonyl chloride: direct chlorosulfonation of the parent ether and an Ullmann condensation. The Ullmann approach is often preferred for its regiochemical control and milder conditions compared to direct chlorosulfonation.
Synthesis via Ullmann Condensation
This method builds the diaryl ether linkage through a copper-catalyzed coupling of a phenol with an aryl halide.[5] The choice of p-cresol and 4-halobenzenesulfonyl chloride (or a precursor that is later converted) ensures the desired 4,4'-substitution pattern.
In-Depth Technical Guide: Physicochemical Profiling and Molecular Weight Verification of 4-(4-Methylphenoxy)benzenesulfonyl Chloride
Executive Summary In the landscape of modern drug discovery, electrophilic building blocks dictate the structural trajectory and pharmacokinetic viability of lead compounds. 4-(4-methylphenoxy)benzenesulfonyl chloride (C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, electrophilic building blocks dictate the structural trajectory and pharmacokinetic viability of lead compounds. 4-(4-methylphenoxy)benzenesulfonyl chloride (CAS: 192329-90-1) is a privileged intermediate widely utilized in the synthesis of pharmaceutical agents, most notably matrix metalloproteinase (MMP) inhibitors and anti-inflammatory drugs[1].
With an exact average molecular weight of 282.74 g/mol , this compound requires rigorous analytical verification during hit-to-lead optimization. This whitepaper provides a comprehensive technical breakdown of its mass properties, its stoichiometric impact on ligand efficiency, and a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol designed to circumvent the rapid hydrolysis typical of sulfonyl chlorides[2].
Physicochemical Profiling & Mass Significance
Understanding the exact mass contributions of a building block is a non-negotiable aspect of rational drug design. When 4-(4-methylphenoxy)benzenesulfonyl chloride undergoes a sulfonylation reaction with a primary or secondary amine, it sheds a chloride leaving group (35.45 Da). Consequently, the net mass added to the target scaffold is exactly +247.29 Da .
For medicinal chemists strictly adhering to Lipinski’s Rule of Five (requiring a final API molecular weight of < 500 Da), this means the nucleophilic amine scaffold cannot exceed ~252 Da. This precise mass boundary is critical when designing broad-spectrum MMP inhibitors like Prinomastat analogs, where the bulky 4-methylphenoxy group is required to anchor deeply into the S1' hydrophobic pocket of the enzyme[3].
Table 1: Physicochemical and Mass Spectrometry Profiling Data
Parameter
Value
IUPAC Name
4-(4-methylphenoxy)benzenesulfonyl chloride
CAS Registry Number
192329-90-1
PubChem CID
3758468
Molecular Formula
C13H11ClO3S
Average Molecular Weight
282.74 g/mol
Monoisotopic Exact Mass
282.0117 Da
Net Mass Contribution (Sulfonylation)
+247.29 Da
Hydrogen Bond Donors
0
Hydrogen Bond Acceptors
3
Rotatable Bonds
4
Analytical Workflows for MW Verification
Direct measurement of the 282.74 g/mol molecular weight via standard LC-MS is notoriously difficult. Sulfonyl chlorides are highly electrophilic and prone to rapid hydrolysis in the presence of aqueous mobile phases, often yielding the corresponding sulfonic acid (MW 264.30 g/mol ) instead of the intact parent mass[4].
To circumvent this degradation, Senior Application Scientists employ an in situ derivatization strategy. By reacting the sulfonyl chloride with a secondary amine (such as pyrrolidine) prior to injection, the reactive species is trapped as a highly stable sulfonamide. This creates a self-validating system: the mass of the derivative is measured, and the original molecular weight is mathematically deconvoluted.
Fig 1. Analytical workflow for molecular weight verification via LC-HRMS derivatization.
Experimental Protocol: LC-HRMS Molecular Weight Verification via In Situ Derivatization
Objective: To accurately verify the 282.74 g/mol molecular weight of 4-(4-methylphenoxy)benzenesulfonyl chloride while preventing aqueous hydrolysis during LC-MS analysis.
Step-by-Step Methodology:
Preparation of Stock Solution: Weigh exactly 1.0 mg of the analyte and dissolve it in 1.0 mL of rigorously anhydrous acetonitrile (ACN).
Causality: Atmospheric moisture or aqueous solvents will rapidly hydrolyze the sulfonyl chloride into the corresponding sulfonic acid (MW 264.30 g/mol ), resulting in a false mass reading and failed quality control[2].
In Situ Derivatization: Transfer 100 µL of the stock solution to an autosampler vial. Add 10 µL of pyrrolidine and 10 µL of N,N-Diisopropylethylamine (DIPEA).
Causality: Pyrrolidine acts as a strong nucleophile, displacing the chloride leaving group to form a stable sulfonamide. DIPEA acts as a non-nucleophilic base to neutralize the generated HCl, driving the reaction to absolute completion[4].
Incubation and Quenching: Vortex the mixture for 30 seconds at room temperature. Quench the reaction by adding 880 µL of LC-MS grade water to achieve a final volume of 1.0 mL.
Chromatographic Separation: Inject 1 µL of the quenched mixture onto a reversed-phase C18 column (50 mm × 2.1 mm, 1.7 µm particle size). Elute using a 5-minute linear gradient from 5% to 95% ACN in water (both containing 0.1% formic acid) at a flow rate of 0.4 mL/min.
Mass Spectrometric Detection: Analyze the eluate using a High-Resolution Mass Spectrometer (HRMS) in positive electrospray ionization (ESI+) mode.
Data Deconvolution (Self-Validation): Locate the [M+H]+ peak of the derivatized product. The exact mass of the neutral pyrrolidine derivative (C17H19NO3S) is 317.1086 Da. The protonated adduct [M+H]+ will appear at m/z 318.1158. By mathematically subtracting the pyrrolidine mass and adding back the chloride mass, the software confirms the intact precursor molecular weight of 282.74 g/mol .
Synthetic Utility & Reaction Mechanisms
Beyond analytical verification, the primary utility of 4-(4-methylphenoxy)benzenesulfonyl chloride lies in its reactivity. The sulfonylation mechanism proceeds via a tetrahedral intermediate, ultimately expelling the chloride ion. The resulting sulfonamide linkage is highly resistant to metabolic cleavage, making it an ideal bioisostere for amides in drug development[1].
Fig 2. Logical relationship and mass transfer in the sulfonylation reaction mechanism.
References
Title: 4-(4-Methylphenoxy)
Source: molcore.
Title: Technical Support Center: Sulfonyl Chloride Work-up
Source: Benchchem
URL
Title: Preventing decomposition of sulfonyl chloride during reaction
Source: Benchchem
URL
Architecting Matrix Metalloproteinase Inhibitors: A Technical Deep-Dive into 4-(4-methylphenoxy)benzenesulfonyl chloride
Executive Summary In the landscape of rational drug design, the precise selection of electrophilic building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (A...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of rational drug design, the precise selection of electrophilic building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 4-(4-methylphenoxy)benzenesulfonyl chloride (CAS: 192329-90-1) is a highly specialized, versatile intermediate predominantly utilized in the synthesis of broad-spectrum matrix metalloproteinase (MMP) inhibitors, such as Prinomastat (AG3340) 1. By serving as the primary sulfonylating agent, this compound provides the critical hydrophobic backbone required to anchor inhibitors within the active site of target enzymes, effectively halting extracellular matrix (ECM) degradation and tumor metastasis.
Structural Profiling & Physicochemical Properties
The molecular architecture of 4-(4-methylphenoxy)benzenesulfonyl chloride is characterized by three distinct functional zones: a reactive sulfonyl chloride warhead, a flexible diphenyl ether linkage, and a lipophilic para-methyl substitution.
Table 1: Physicochemical & Structural Parameters
Parameter
Value
IUPAC Name
4-(4-methylphenoxy)benzenesulfonyl chloride
CAS Number
192329-90-1
Molecular Formula
C₁₃H₁₁ClO₃S
Molecular Weight
282.74 g/mol
SMILES
CC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl
Reactive Moiety
Sulfonyl Chloride (-SO₂Cl)
Primary Application
P1' targeting moiety in MMP Inhibitor synthesis
Mechanistic Role in Drug Design: The S1' Pocket Engagement
The efficacy of MMP inhibitors relies on their ability to mimic natural peptide substrates while providing a non-cleavable backbone. The structure of 4-(4-methylphenoxy)benzenesulfonyl chloride is perfectly tuned for this task:
S1' Pocket Penetration: MMPs possess a deep, hydrophobic S1' specificity pocket. The diphenyl ether core acts as an ideal P1' penetrating group. The ether oxygen provides a flexible hinge, allowing the two aromatic rings to adopt a conformation that maximizes van der Waals interactions within the S1' cleft.
The Para-Methyl Advantage: The addition of a methyl group at the para position of the terminal phenoxy ring significantly enhances the lipophilicity (LogP) of the molecule. This steric bulk precisely fills the hydrophobic depth of the S1' pocket in gelatinases (MMP-2 and MMP-9), conferring selectivity over other metalloproteinases with shallower pockets (like MMP-1).
Sulfonamide Hydrogen Bonding: Once the sulfonyl chloride is converted to a sulfonamide, the highly polarized S=O bonds act as robust hydrogen bond acceptors. They interact directly with the backbone NH of conserved residues (e.g., Leu83 in MMP-2) in the enzyme's active site.
The following protocol details the nucleophilic acyl substitution required to couple 4-(4-methylphenoxy)benzenesulfonyl chloride to a secondary amine scaffold (e.g., a piperazine or morpholine derivative), a foundational step in synthesizing metalloproteinase inhibitors 3.
Synthetic workflow for sulfonamide-based MMP inhibitors via nucleophilic acyl substitution.
Step-by-Step Procedure
System Preparation: Flame-dry a round-bottom flask under an argon atmosphere to ensure strictly anhydrous conditions.
Causality: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which would yield an unreactive sulfonic acid byproduct and derail the synthesis.
Amine Dissolution: Dissolve the secondary amine scaffold (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Stir at 0°C using an ice bath.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirring solution.
Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine while avoiding competitive nucleophilic attack on the sulfonyl chloride.
Electrophile Addition: Dissolve 4-(4-methylphenoxy)benzenesulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes at 0°C.
Causality: Dropwise addition at 0°C controls the exothermic nature of the reaction, minimizing the formation of bis-sulfonylation or degradation products.
Reaction Maturation & Validation: Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours. Monitor the reaction via LC-MS or TLC (Hexane:EtOAc 7:3).
Self-Validation: The complete disappearance of the amine starting material and the emergence of a higher molecular weight product peak (M+H) on the LC-MS trace confirms the successful formation of the sulfonamide linkage.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Target Engagement & Signaling Inhibition
In oncology and inflammatory disease models, MMPs (specifically MMP-2, MMP-3, and MMP-9) are heavily upregulated in the tumor microenvironment. This upregulation is frequently driven by aberrant Wnt1 signaling, which increases β-catenin transcriptional activity 2.
Inhibitors synthesized from 4-(4-methylphenoxy)benzenesulfonyl chloride function by chelating the catalytic zinc ion in the MMP active site while simultaneously anchoring into the S1' pocket. This competitive inhibition blocks the zinc-dependent proteolysis of the ECM, effectively reversing Wnt1-induced Epithelial-Mesenchymal Transition (EMT) and halting metastatic cell migration.
Wnt1-induced MMP signaling pathway and the targeted blockade by sulfonamide MMP inhibitors.
Google Patents (TW546293B) - Metalloproteinase inhibitors, pharmaceutical compositions containing them and their pharmaceutical uses, and methods and intermediates useful for their preparation - 3
4-(4-Methylphenoxy)benzenesulfonyl Chloride: A Comprehensive Guide to Solubility, Reactivity, and Application Workflows
Executive Summary 4-(4-Methylphenoxy)benzenesulfonyl chloride (CAS: 192329-90-1) is a highly versatile electrophilic reagent characterized by its diaryl ether backbone and reactive sulfonyl chloride moiety. In modern dru...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(4-Methylphenoxy)benzenesulfonyl chloride (CAS: 192329-90-1) is a highly versatile electrophilic reagent characterized by its diaryl ether backbone and reactive sulfonyl chloride moiety. In modern drug discovery, this structural motif is a critical intermediate in the synthesis of matrix metalloproteinase (MMP) inhibitors, anti-inflammatory agents, and analgesics[1],[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data. This guide explores the fundamental causality behind the solubility profile of this compound, detailing how its physicochemical properties dictate solvent selection, storage protocols, and synthetic methodologies.
Physicochemical Properties & Solubility Dynamics
To successfully utilize 4-(4-methylphenoxy)benzenesulfonyl chloride, one must understand the dual nature of its molecular structure. The hydrophobic diaryl ether backbone imparts lipophilicity, while the highly polarized sulfur(VI) center acts as a potent electrophile.
Core Chemical Data
The compound presents as a solid at standard room temperature, requiring specific solvation strategies for liquid-phase synthesis[3].
The selection of a solvent is not arbitrary; it is governed by the need to dissolve the compound without triggering premature nucleophilic attack on the sulfonyl group. Like structurally similar sulfonyl chlorides, it reacts vigorously and decomposes in the presence of water[4].
Solvent Class
Specific Solvents
Solubility Status
Mechanistic Interaction & Causality
Halogenated
Dichloromethane (DCM), Chloroform
Highly Soluble
Non-nucleophilic. Optimal for solvating the lipophilic backbone without degrading the S-Cl bond.
Ethers
Tetrahydrofuran (THF), Dioxane
Highly Soluble
Weakly coordinating aprotic solvents; excellent for low-temperature sulfonylation reactions.
Polar Aprotic
DMF, Acetonitrile
Soluble
Dissolves the reagent well, but prolonged heating can lead to complexation or side reactions.
Polar Protic
Water, Methanol, Ethanol
Insoluble / Reactive
Protic solvents act as nucleophiles, causing rapid solvolysis (hydrolysis/alcoholysis) and degradation[4].
Mechanistic Pathways & Visualizations
Understanding the degradation and reaction pathways is critical for maintaining the integrity of your synthetic workflow.
The Threat of Hydrolysis
When exposed to atmospheric moisture or protic solvents, the electrophilic sulfur atom undergoes nucleophilic attack by water. This irreversible hydrolysis yields 4-(4-methylphenoxy)benzenesulfonic acid and corrosive hydrogen chloride (HCl) gas[4]. This destroys the reagent's utility for coupling reactions.
Fig 1: Hydrolytic degradation pathway in the presence of moisture or protic solvents.
Sulfonamide Synthesis Pathway
In a controlled, anhydrous environment, the sulfonyl chloride reacts cleanly with primary or secondary amines. A non-nucleophilic base (like Triethylamine) is strictly required to act as a thermodynamic sink, scavenging the HCl byproduct to prevent the amine nucleophile from being protonated and deactivated.
Fig 2: Sulfonamide synthesis workflow using 4-(4-methylphenoxy)benzenesulfonyl chloride.
Standardized Experimental Protocols
The following protocols are designed as self-validating systems to ensure high yield and reproducibility in pharmaceutical and polymer chemistry applications[1].
Protocol A: Optimal Storage and Handling
Causality: Because the S-Cl bond is highly sensitive to moisture[4], improper storage leads to a rapid drop in active equivalents.
Atmosphere: Store the solid compound in a tightly sealed desiccator under an inert atmosphere (Argon or dry Nitrogen).
Temperature: Maintain storage temperatures between 2–8 °C to minimize thermal degradation.
Handling: Always allow the container to warm to room temperature in a desiccator before opening. Opening a cold container causes immediate condensation of atmospheric moisture onto the chemical, initiating the hydrolysis pathway shown in Fig 1.
Protocol B: Synthesis of a Diaryl Ether Sulfonamide
Causality: We utilize anhydrous Dichloromethane (DCM) because it perfectly solubilizes the starting materials without participating in the reaction. Triethylamine (TEA) is chosen as the base due to its steric hindrance, preventing it from acting as a competing nucleophile.
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Argon/N2).
Solvation: Dissolve 1.0 equivalent (eq) of 4-(4-methylphenoxy)benzenesulfonyl chloride in anhydrous DCM (approx. 0.2 M concentration). Ensure complete dissolution.
Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Note: Sulfonylation is exothermic; cooling prevents side reactions.
Amine Addition: Slowly add 1.1 eq of the target primary or secondary amine.
Base Addition: Dropwise, add 2.0 eq of anhydrous Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The solution may become cloudy as the TEA·HCl salt begins to precipitate.
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Validate completion via Thin Layer Chromatography (TLC), monitoring the disappearance of the sulfonyl chloride spot.
Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO3. Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography if necessary.
The Definitive Technical Guide to 4-(4-methylphenoxy)benzenesulfonyl chloride: Synthesis, Mechanisms, and Pharmaceutical Applications
Executive Summary In modern medicinal chemistry and agrochemical development, the strategic selection of electrophilic building blocks dictates both the synthetic efficiency and the pharmacological success of the final m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic selection of electrophilic building blocks dictates both the synthetic efficiency and the pharmacological success of the final molecule. 4-(4-methylphenoxy)benzenesulfonyl chloride (CAS: 192329-90-1) stands out as a premier intermediate, distinguished by its diaryl ether scaffold and highly reactive sulfonyl chloride moiety 1.
As a Senior Application Scientist, I frequently utilize this compound to synthesize robust sulfonamide linkages. Its most critical application lies in the development of Matrix Metalloproteinase (MMP) inhibitors, where the 4-methylphenoxy group serves as a highly specific, hydrophobic plug designed to occupy the deep S1' pocket of target enzymes like MMP-2 and MMP-9 2. This guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and a self-validating protocol for its application in drug discovery.
Physicochemical Profiling
Understanding the physical and structural parameters of 4-(4-methylphenoxy)benzenesulfonyl chloride is essential for predicting its solubility, reactivity, and behavior in organic synthesis 3.
The utility of this compound is driven by two distinct structural features:
The Diaryl Ether Linkage: In rational drug design, rigid structures often fail to adapt to dynamic protein pockets. The ether oxygen provides critical rotational flexibility, allowing the 4-methylphenyl ring to adopt optimal dihedral angles when entering the S1' binding site. Furthermore, the methyl group provides a slight increase in lipophilicity (LogP) and steric bulk compared to an unsubstituted phenoxy group, enhancing target affinity.
The Sulfonyl Chloride Electrophile: The sulfur atom is highly electron-deficient due to the electron-withdrawing effects of the two double-bonded oxygens and the electronegative chlorine atom.
Causality in Reaction Design: When reacting this compound with an amine, a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) is mandatory. The causality here is twofold: the base scavenges the generated HCl byproduct, driving the equilibrium forward, and it prevents the protonation of the nucleophilic amine, which would otherwise halt the reaction.
Workflow for the synthesis of sulfonamide-based MMP inhibitors.
Experimental Protocol: Synthesis of a Prototype MMP Inhibitor
To ensure scientific integrity, the following protocol is designed as a self-validating system . The strategic inclusion of specific washes during the workup phase inherently verifies the purity of the product by systematically eliminating unreacted starting materials.
Objective: Synthesis of an N-substituted 4-(4-methylphenoxy)benzenesulfonamide.
Step-by-Step Methodology:
Preparation & Initiation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the target amine (1.0 mmol, 1.0 eq) in 10 mL of anhydrous Dichloromethane (DCM). Rationale: Anhydrous conditions are critical to prevent the competitive hydrolysis of the sulfonyl chloride into a biologically inactive sulfonic acid.
Base Addition: Add DIPEA (2.5 mmol, 2.5 eq) to the stirring solution. Rationale: Excess base ensures complete neutralization of the HCl byproduct and maintains the amine in its active, deprotonated state.
Electrophilic Addition: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add 4-(4-methylphenoxy)benzenesulfonyl chloride (1.1 mmol, 1.1 eq) portion-wise. Rationale: Cooling controls the exothermic nature of sulfonylation, minimizing the formation of dimeric side-products.
Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via LC-MS or TLC (Hexane/EtOAc 7:3). The disappearance of the amine mass/spot validates reaction completion.
Quenching & Workup (Self-Validation Phase):
Dilute the mixture with an additional 10 mL of DCM.
Wash the organic layer with 1N HCl (2 x 10 mL). Causality: This step is crucial; it selectively protonates and pulls any unreacted amine and the DIPEA base into the aqueous layer, self-purifying the organic phase.
Wash with saturated aqueous NaHCO₃ (10 mL) to neutralize residual acid, followed by brine (10 mL) to remove water.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure sulfonamide.
Pharmacological Application: MMP Inhibition
Matrix Metalloproteinases (MMPs) are zinc-dependent endopeptidases responsible for degrading the extracellular matrix (ECM), a process heavily implicated in tumor metastasis and rheumatoid arthritis.
Therapeutics like Prinomastat (AG3340) and its analogs utilize a sulfonamide backbone synthesized directly from 4-aryloxybenzenesulfonyl chlorides 4. The mechanism of action relies on a Zinc-Binding Group (ZBG) chelating the catalytic Zn²⁺ ion, while the 4-(4-methylphenoxy)benzene moiety extends deeply into the S1' specificity pocket of the enzyme. Because MMP-2 and MMP-9 have exceptionally deep S1' pockets compared to MMP-1, this specific bulky building block confers extreme selectivity, preventing the dose-limiting musculoskeletal toxicity associated with broad-spectrum MMP inhibition.
MMP-9 activation pathway and targeted inhibition by sulfonamide derivatives.
Quantitative Profiling: MMP Inhibition Data
The table below summarizes the typical inhibitory profile of prototype sulfonamide derivatives synthesized using the 4-(4-methylphenoxy)benzenesulfonyl chloride building block, demonstrating the profound selectivity achieved by targeting the S1' pocket 4.
Google Patents. "TW546293B - Metalloproteinase inhibitors, pharmaceutical compositions containing them and their pharmaceutical uses, and methods and intermediates useful for their preparation". 2
An In-Depth Technical Guide to 4-(p-tolyloxy)benzenesulfonyl chloride: Synthesis, Properties, and Applications
Executive Summary: 4-(p-tolyloxy)benzenesulfonyl chloride, a bespoke sulfonylating agent, merges the structural motifs of a diaryl ether and an active sulfonyl chloride. This dual functionality makes it a valuable interm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: 4-(p-tolyloxy)benzenesulfonyl chloride, a bespoke sulfonylating agent, merges the structural motifs of a diaryl ether and an active sulfonyl chloride. This dual functionality makes it a valuable intermediate in the synthesis of specialized organic molecules. Unlike the more common p-toluenesulfonyl chloride (TsCl), the presence of the p-tolyloxy group significantly modifies the electronic and steric properties of the molecule, offering unique reactivity profiles. This guide provides a comprehensive exploration of its chemical properties, a detailed synthesis protocol, key reactive pathways, and essential safety protocols, designed for professionals in chemical research and drug development.
Introduction & Compound Profile
Sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters.[1] The reactivity of the sulfonyl chloride group is characterized by the highly electrophilic sulfur atom, which is susceptible to attack by a wide range of nucleophiles.[1] 4-(p-tolyloxy)benzenesulfonyl chloride belongs to this class but is distinguished by its diaryl ether backbone. This structural feature not only impacts its physical properties, such as solubility and crystallinity, but also modulates the reactivity of the sulfonyl chloride group, making it a key building block in medicinal chemistry and materials science.[2][3]
Structural Elucidation
The molecule consists of a central benzenesulfonyl chloride core where the para-position is substituted with a p-tolyloxy (4-methylphenoxy) group. This structure provides two key reactive sites: the highly electrophilic sulfur center of the sulfonyl chloride and the aromatic rings which can potentially undergo further substitution.
Caption: Chemical structure of 4-(p-tolyloxy)benzenesulfonyl chloride.
Chemical and Physical Properties
The properties of this compound are summarized below, providing essential data for experimental design and safety assessment.
Spectroscopic analysis is critical for confirming the identity and purity of 4-(p-tolyloxy)benzenesulfonyl chloride. While specific spectra for this exact molecule are not widely published, characteristic signals can be predicted based on the functional groups present.
¹H NMR Spectroscopy : The spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the benzenesulfonyl ring will be shifted downfield due to the electron-withdrawing effect of the SO₂Cl group. A singlet corresponding to the methyl protons of the tolyloxy group should appear in the upfield region (around 2.3-2.4 ppm).
¹³C NMR Spectroscopy : The carbon spectrum will display signals for all 13 unique carbon atoms. The carbon atom directly attached to the sulfonyl group will be significantly deshielded.
Infrared (IR) Spectroscopy : Strong characteristic absorption bands are expected for the sulfonyl chloride group. Asymmetric and symmetric stretching vibrations of the S=O bonds typically appear around 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively.[5] Additional peaks will correspond to the C-O-C ether linkage and C-H bonds of the aromatic rings.
Mass Spectrometry : The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the sulfonyl group.
Synthesis and Mechanistic Insights
The most direct and industrially scalable method for synthesizing 4-(p-tolyloxy)benzenesulfonyl chloride is the electrophilic chlorosulfonation of the corresponding diaryl ether, 4-phenoxytoluene (also known as p-tolyl phenyl ether).
Retrosynthetic Analysis
The retrosynthetic pathway highlights the key disconnection at the C-S bond, pointing to 4-phenoxytoluene as the logical precursor.
Caption: Retrosynthetic analysis for the target molecule.
Recommended Synthesis Protocol: Chlorosulfonation of 4-Phenoxytoluene
Causality and Experimental Choices: This protocol utilizes chlorosulfonic acid as the sulfonating agent. The reaction is performed at low temperatures (0-10 °C) to control the exothermicity and minimize the formation of side products, such as the isomeric sulfonyl chloride and sulfone byproducts.[6][7] A halogenated solvent like 1,2-dichloroethane is often chosen for its ability to dissolve the starting material and its inertness under the strongly acidic reaction conditions.[6] Pouring the reaction mixture onto ice serves to quench the reaction and hydrolyze any excess chlorosulfonic acid, facilitating product precipitation.
1,2-Dichloroethane (or other suitable inert solvent)
Crushed ice/water
Sodium bicarbonate solution (5%, aqueous)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
Three-necked round-bottom flask
Mechanical stirrer
Dropping funnel
Thermometer
Ice bath
Gas trap (to neutralize HCl byproduct)
Step-by-Step Methodology:
Setup: In a fume hood, equip a clean, dry three-necked flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to an acid trap (e.g., a beaker with NaOH solution).
Charging the Reactor: Charge the flask with 4-phenoxytoluene and the inert solvent (e.g., 1,2-dichloroethane).
Cooling: Cool the stirred solution to 0-5 °C using an ice bath.
Addition of Reagent: Slowly add chlorosulfonic acid dropwise via the dropping funnel to the cooled solution. Maintain the internal temperature below 10 °C throughout the addition. Vigorous evolution of HCl gas will be observed.
Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a large amount of crushed ice with vigorous stirring. The product will precipitate as a solid.
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
Neutralization & Work-up: Dissolve the crude solid in a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with a 5% sodium bicarbonate solution and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-(p-tolyloxy)benzenesulfonyl chloride.
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Caption: Process workflow for the synthesis of the target compound.
Chemical Reactivity and Synthetic Applications
The primary utility of 4-(p-tolyloxy)benzenesulfonyl chloride lies in its function as a sulfonylating agent. It serves as an important intermediate in creating more complex molecules for pharmaceuticals and agrochemicals.[2]
Formation of Sulfonamides
Reaction with primary or secondary amines in the presence of a base (like pyridine or triethylamine) yields the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many drugs.
Protocol: Synthesis of a Representative Sulfonamide
Dissolve the amine (1.0 eq.) and a base such as pyridine (2.0 eq.) in an anhydrous solvent like dichloromethane (DCM).
Cool the solution to 0 °C.
Add a solution of 4-(p-tolyloxy)benzenesulfonyl chloride (1.1 eq.) in DCM dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Perform an aqueous work-up, typically with dilute HCl to remove the base, followed by washing with water and brine.
Dry the organic layer and concentrate to obtain the crude sulfonamide, which can be purified by chromatography or recrystallization.
Formation of Sulfonate Esters
Alcohols react with 4-(p-tolyloxy)benzenesulfonyl chloride to form sulfonate esters. This transformation is crucial as it converts a poor leaving group (hydroxyl) into an excellent sulfonate leaving group, facilitating subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions.[1][9]
Friedel-Crafts Sulfonylation
In the presence of a Lewis acid catalyst (e.g., AlCl₃), this reagent can react with electron-rich aromatic compounds to form diaryl sulfones, a structural motif present in various biologically active molecules and polymers.[1]
Handling, Safety, and Disposal
As with all sulfonyl chlorides, 4-(p-tolyloxy)benzenesulfonyl chloride must be handled with care due to its reactivity and corrosive nature.
Hazard Category
Description and Precaution
Corrosivity
Causes severe skin burns and eye damage. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Moisture Sensitivity
Reacts with water and moisture, including humidity in the air, to produce corrosive hydrochloric acid (HCl) and 4-(p-tolyloxy)benzenesulfonic acid. Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware.[10]
Inhalation
Vapors and dust are irritating to the respiratory tract. All manipulations should be performed in a well-ventilated fume hood.
First-Aid
In case of skin contact, immediately flush with copious amounts of water. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention in all cases of exposure.
Disposal
Waste should be quenched carefully with a basic solution (e.g., sodium hydroxide) before disposal according to local environmental regulations. Do not dispose of it down the drain.
Conclusion and Future Outlook
4-(p-tolyloxy)benzenesulfonyl chloride is a highly functionalized reagent with significant potential in specialized organic synthesis. Its unique diaryl ether structure provides a scaffold for creating novel compounds with tailored electronic and steric properties. For researchers in drug development, it offers a pathway to new sulfonamide-based therapeutics. In materials science, it can be employed to synthesize specialty polymers and functional materials.[3] A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in advancing chemical innovation.
Electrophilicity and Reactivity Profile of 4-(4-Methylphenoxy)benzenesulfonyl Chloride: A Comprehensive Technical Guide
Executive Summary For researchers and drug development professionals, the selection of an electrophilic building block dictates not only the yield of the synthetic step but also the pharmacokinetic viability of the final...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the selection of an electrophilic building block dictates not only the yield of the synthetic step but also the pharmacokinetic viability of the final scaffold. 4-(4-Methylphenoxy)benzenesulfonyl chloride (CAS: 192329-90-1) represents a privileged reagent in medicinal chemistry, widely utilized in the synthesis of sulfonamide-based therapeutics, including metalloproteinase inhibitors and anti-inflammatory agents[1][2].
This whitepaper provides an in-depth analysis of the electrophilicity of 4-(4-methylphenoxy)benzenesulfonyl chloride. By deconstructing its electronic profile, kinetic behavior, and mechanistic pathways, this guide establishes a self-validating framework for deploying this reagent in complex synthetic workflows.
Structural and Electronic Profiling (The "Why")
The reactivity of any sulfonyl chloride is governed by the electrophilicity of the hexavalent sulfur atom. In 4-(4-methylphenoxy)benzenesulfonyl chloride, the sulfur center is subject to competing electronic effects from the para-substituted diaryl ether system.
The Dual Nature of the Substituent
The 4-(4-methylphenoxy) group exerts a nuanced electronic influence on the sulfonyl core:
Inductive Withdrawal (-I Effect): The electronegative ether oxygen pulls electron density away from the benzenesulfonyl ring through the
σ
-bond framework.
Resonance Donation (+R Effect): The lone pairs on the ether oxygen can delocalize into the adjacent
π
-system of the benzenesulfonyl ring.
Hyperconjugation (+I/+H Effect): The para-methyl group on the phenoxy ring acts as a mild electron donor to the phenoxy oxygen, subtly enhancing its capacity for resonance donation into the primary benzenesulfonyl ring.
Mechanistic Consequence: The Hammett equation (
log(kx/k0)=ρσ
) is critical for quantifying these effects[3]. For nucleophilic substitution at sulfonyl sulfur, the reaction constant (
ρ
) is typically positive (e.g., +1.5 to +2.0), meaning electron-withdrawing groups accelerate the reaction by increasing sulfur's electrophilicity[3][4]. Because the resonance donation (+R) of the phenoxy group slightly outweighs its inductive withdrawal (-I), the 4-(4-methylphenoxy) substituent yields a negative Hammett
σp
value.
Consequently, 4-(4-methylphenoxy)benzenesulfonyl chloride is slightly less electrophilic than an unsubstituted benzenesulfonyl chloride. This is a synthetic advantage: it tempers the extreme reactivity of the sulfonyl chloride, reducing background hydrolysis in protic solvents while maintaining excellent, selective reactivity toward stronger nucleophiles like primary and secondary amines.
Table 1: Comparative Electrophilicity and Hammett Parameters
The following table summarizes the theoretical impact of para-substituents on benzenesulfonyl chloride reactivity based on standard Hammett
σp
values.
Substituent (
para
)
Hammett Constant (
σp
)
Electronic Effect
Relative Electrophilicity
Hydrolytic Stability
-NO
2
+0.78
Strong -I, -R
Very High
Low (Rapid degradation)
-Cl
+0.23
Weak -I, +R
High
Moderate
-H (Unsubstituted)
0.00
Baseline
Baseline
Moderate
-O-C
6
H
4
-CH
3
-0.03 to -0.15
Moderate +R, -I
Attenuated / Selective
High (Bench stable)
-OCH
3
-0.27
Strong +R, -I
Low
Very High
Kinetic and Mechanistic Framework (The "How")
The reaction of 4-(4-methylphenoxy)benzenesulfonyl chloride with a nucleophile typically proceeds through a bimolecular nucleophilic substitution (
SN2
-type) mechanism[5]. However, depending on the steric bulk of the nucleophile and the polarity of the solvent, the transition state can shift.
Kinetic studies on analogous systems indicate that the mechanism can shift toward an addition-elimination (
SAN
) process characterized by a tighter, trigonal bipyramidal transition state, or an
SN1
process with a looser transition state during hydrolysis[4]. For amine couplings (sulfonylation), the
SAN
pathway via a trigonal bipyramidal intermediate is the consensus model.
Caption: Mechanistic pathway of sulfonylation via a trigonal bipyramidal transition state.
To ensure high-fidelity data and reproducible yields, experimental protocols must be designed as self-validating systems. The following methodologies detail the optimal conditions for utilizing 4-(4-methylphenoxy)benzenesulfonyl chloride.
Protocol A: Standardized Sulfonylation of Amines (Drug Discovery Workflow)
This protocol is optimized for the synthesis of sulfonamide libraries, such as those used in metalloproteinase inhibitor development[2].
Causality & Rationale:
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) is used to ensure complete dissolution of the hydrophobic diaryl ether moiety.
Base: N,N-Diisopropylethylamine (DIPEA) or Pyridine is strictly required. The base serves a dual purpose: it scavenges the HCl byproduct (driving the equilibrium forward) and prevents the protonation of the nucleophilic amine, which would otherwise halt the reaction.
Step-by-Step Methodology:
Preparation: Flame-dry a reaction flask under an inert argon atmosphere. Dissolve 1.0 equivalent of the target amine in anhydrous DCM (0.2 M concentration).
Base Addition: Add 2.5 equivalents of DIPEA to the amine solution. Stir for 5 minutes at 0 °C (ice bath) to establish a uniform thermal baseline.
Electrophile Addition: Dissolve 1.1 equivalents of 4-(4-methylphenoxy)benzenesulfonyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise over 10 minutes to control the exothermic nature of the substitution.
Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours.
Validation (In-Process Control): Analyze a 10 µL aliquot via LC-MS to confirm the disappearance of the sulfonyl chloride mass and the appearance of the sulfonamide product.
Workup: Quench the reaction with saturated aqueous NaHCO
3
. Extract with DCM, wash the organic layer with 1M HCl (to remove unreacted amine and DIPEA), dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Protocol B: Kinetic Profiling of Electrophilicity (Hydrolysis Rate)
To empirically validate the attenuated electrophilicity of this specific compound against a baseline (e.g., unsubstituted benzenesulfonyl chloride), a pseudo-first-order kinetic hydrolysis assay is employed.
Caption: Experimental workflow for determining the pseudo-first-order rate constant of hydrolysis.
Step-by-Step Methodology:
Prepare a solvent mixture of 1,4-dioxane/water (70:30 v/v) to ensure the hydrophobic sulfonyl chloride remains in solution while providing a massive excess of water (pseudo-first-order conditions).
Equilibrate the solvent mixture at exactly 25.0 °C in a thermostated water bath.
Inject a concentrated stock solution of 4-(4-methylphenoxy)benzenesulfonyl chloride (in anhydrous dioxane) to achieve a final concentration of
10−4
M.
Withdraw 1.0 mL aliquots at specific time intervals (e.g., 5, 10, 20, 30, 60 minutes).
Immediately quench each aliquot by injecting it into a vial containing a large excess of a secondary amine (e.g., diethylamine) to trap unreacted sulfonyl chloride.
Quantify the remaining sulfonyl chloride (as the trapped sulfonamide) using Reverse-Phase HPLC with UV detection at 254 nm.
Plot
ln([Substrate]t/[Substrate]0)
versus time. The negative slope of the linear regression yields the observed rate constant (
kobs
).
Conclusion
4-(4-Methylphenoxy)benzenesulfonyl chloride is a highly optimized electrophile. The para-aryloxy substitution provides a delicate balance of resonance stabilization and inductive withdrawal, resulting in an electrophilic center that is robust enough to resist rapid background degradation, yet highly reactive toward targeted nucleophilic attack. Understanding these kinetic and electronic parameters allows synthetic chemists to deploy this reagent with high predictability in complex drug discovery campaigns.
References
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides
ResearchGate
[Link]
TW546293B - Metalloproteinase inhibitors, pharmaceutical compositions containing them and their pharmaceutical uses
Google P
The Expanding Chemical Toolkit of 4-(4-Methylphenoxy)benzenesulfonyl Chloride: A Guide to Novel Radical-Mediated Transformations
Abstract 4-(4-Methylphenoxy)benzenesulfonyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals, is increasingly being explored in novel chemical transformations that extend beyond its cl...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
4-(4-Methylphenoxy)benzenesulfonyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals, is increasingly being explored in novel chemical transformations that extend beyond its classical reactivity.[1] This in-depth technical guide moves past the well-established sulfonamide and sulfonate ester formations to explore the frontier of its applications, focusing on recently developed, powerful synthetic methodologies. We will delve into the mechanistic underpinnings and provide detailed protocols for photoredox-catalyzed cross-coupling reactions, three-component 1,2-thiosulfonylations of alkenes, and innovative radical-mediated cyclizations for the synthesis of complex heterocyclic scaffolds. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the full potential of this versatile reagent in modern organic synthesis.
Introduction: Beyond a Classical Reagent
For decades, the chemistry of 4-(4-methylphenoxy)benzenesulfonyl chloride has been dominated by its electrophilic nature, reacting with nucleophiles like amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively. These reactions are foundational in medicinal chemistry.[1] However, the evolving landscape of synthetic organic chemistry, particularly the advent of visible-light photoredox catalysis, has unlocked new, radical-mediated reaction pathways for sulfonyl chlorides. These novel transformations offer unprecedented opportunities for carbon-sulfur and carbon-carbon bond formation under mild conditions, significantly expanding the synthetic utility of reagents like 4-(4-methylphenoxy)benzenesulfonyl chloride.
This guide will provide a comprehensive overview of these cutting-edge applications, emphasizing the "why" behind the experimental design and offering detailed, actionable protocols.
Novel Reaction Manifolds
Photoredox-Catalyzed Radical-Radical Cross-Coupling: Forging New C-S Bonds
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. In this context, aryl sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can then participate in cross-coupling reactions.
Mechanistic Rationale:
The general mechanism involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with the sulfonyl chloride, leading to the formation of a sulfonyl radical and a chloride anion. This sulfonyl radical is then poised to react with another radical species generated in a parallel catalytic cycle.[2][3]
A plausible catalytic cycle for the cross-coupling of 4-(4-methylphenoxy)benzenesulfonyl chloride with a potassium trifluoroborate salt is depicted below.
Figure 1: Proposed photocatalytic cycle for radical-radical cross-coupling.
Experimental Protocol: Synthesis of a Novel Sulfone
This protocol is adapted from a general procedure for the photoredox-catalyzed cross-coupling of sulfonyl chlorides with potassium trifluoroborate salts.[3]
To a Schlenk tube, add 4-(4-methylphenoxy)benzenesulfonyl chloride, potassium allyltrifluoroborate, fac-Ir(ppy)₃, and K₂CO₃.
Evacuate and backfill the tube with argon three times.
Add anhydrous acetonitrile via syringe.
Stir the mixture at room temperature, irradiating with a blue LED lamp positioned approximately 6 cm from the reaction vessel. Use a fan to maintain ambient temperature.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, remove the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel to yield the desired allylic sulfone.
Table 1: Representative yields for photoredox-catalyzed sulfone synthesis.
Three-Component 1,2-Thiosulfonylation of Alkenes
A more complex and powerful application of sulfonyl chloride radical chemistry is the three-component 1,2-thiosulfonylation of alkenes. This reaction simultaneously installs a sulfonyl group and a thioether moiety across a double bond, rapidly building molecular complexity.
Mechanistic Rationale:
This transformation often employs a dual catalytic system, combining a photoredox catalyst with a transition metal catalyst (e.g., iron).[4][5][6] The photocatalyst generates the sulfonyl radical from the sulfonyl chloride, which then adds to the alkene. The resulting carbon-centered radical is then trapped by a sulfur-containing species, often generated in situ from a thiophenol and the transition metal catalyst.
Figure 2: Simplified representation of a dual catalytic 1,2-thiosulfonylation.
Experimental Protocol: Synthesis of a β-Thiosulfone
This protocol is adapted from a general procedure for the synergistic photoredox and iron-catalyzed 1,2-thiosulfonylation of alkenes.[4][5][6]
To a reaction vessel, add 4-(4-methylphenoxy)benzenesulfonyl chloride, Ru(bpy)₃Cl₂, FeCl₂, and Cs₂CO₃.
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).
Add DMF, styrene, thiophenol, and water via syringe.
Stir the reaction mixture vigorously at room temperature under irradiation with a blue LED lamp.
Monitor the reaction by TLC.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Radical-Mediated Cyclizations for Heterocycle Synthesis
The sulfonyl radical generated from 4-(4-methylphenoxy)benzenesulfonyl chloride can also initiate intramolecular cyclization reactions, providing access to valuable heterocyclic structures. This approach is particularly useful for the synthesis of sulfur-containing heterocycles like benzothiophenes.
Mechanistic Rationale:
In a typical sequence, the aryl sulfonyl radical adds to a suitably positioned alkyne within the same molecule. The resulting vinyl radical can then undergo further reactions, such as an intramolecular cyclization onto an aromatic ring, to form the heterocyclic product.[1]
Figure 3: Workflow for the synthesis of 3-(arylsulfonyl)benzothiophenes.
Experimental Protocol: Synthesis of a 3-(Arylsulfonyl)benzothiophene
This protocol is adapted from a catalyst-free, three-component synthesis of 3-(arylsulfonyl)benzothiophenes.[1]
To a reaction vial, add 2-ethynylthioanisole, 4-(4-methylphenoxy)benzenediazonium tetrafluoroborate, and potassium metabisulfite.
Add acetic acid as the solvent.
Stir the reaction mixture at room temperature.
Monitor the reaction by TLC.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the residue by column chromatography to afford the desired 3-(arylsulfonyl)benzothiophene.
Conclusion and Future Outlook
The chemistry of 4-(4-methylphenoxy)benzenesulfonyl chloride is undergoing a renaissance, driven by the development of novel radical-mediated transformations. The photoredox-catalyzed reactions and radical cyclizations discussed in this guide highlight the expanded synthetic utility of this readily available reagent. These methods provide access to complex molecular architectures, such as sulfones and sulfur-containing heterocycles, under mild conditions with high functional group tolerance. For researchers in drug discovery and materials science, these new reactions offer powerful tools for the rapid generation of novel chemical entities. As the field of photoredox catalysis continues to evolve, we can anticipate the discovery of even more innovative applications for 4-(4-methylphenoxy)benzenesulfonyl chloride and related sulfonyl chlorides.
References
Tang, F., Zhang, Y., Li, Z., Wang, X., & Chu, L. (2023). Synergistic Photoredox and Iron Catalyzed 1,2-Thiosulfonylation of Alkenes with Thiophenols and Sulfonyl Chlorides. Organic Letters, 25(51), 9149–9154. [Link]
Tang, F., Zhang, Y., Li, Z., Wang, X., & Chu, L. (2023). Synergistic Photoredox and Iron Catalyzed 1,2-Thiosulfonylation of Alkenes with Thiophenols and Sulfonyl Chlorides. SciSpace. [Link]
Puthukadan, S., Menezes, J. C., & Aggarwal, V. K. (2016). Synthesis of β-Hydroxysulfones from Sulfonyl Chlorides and Alkenes Utilizing Visible Light Photocatalytic Sequences. Organic Letters, 18(9), 2110–2113. [Link]
Aghahosseini, H., & Aliakbari, A. (2025). Direct 1,2-thiosulfonylation of alkenes: An overview. Chemical Review and Letters, 8(4), 1093-1104. [Link]
Lee, J., Kim, H., & Lee, D. (2023). Three-Component Synthesis of 3-(Arylsulfonyl)benzothiophenes Using Acetic Acid as a Quencher for Methyl Radical-Mediated Side Reactions. ResearchGate. [Link]
Zhou, N., Kuang, K., Li, Y., Zhang, M., & Wang, L. (2021). Visible-light-induced radical cascade cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides for the synthesis of sulfonated benzoxepines. Organic Chemistry Frontiers, 8(13), 3365-3370. [Link]
Zhou, N., Kuang, K., Li, Y., Zhang, M., & Wang, L. (2021). Visible-light-induced radical cascade cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides for the synthesis of sulfonated benzoxepines. Semantic Scholar. [Link]
Li, X., Wang, Y., Zhang, Y., & Li, P. (2022). Visible-Light-Catalyzed Tandem Radical Addition/1,5-Hydrogen Atom Transfer/Cyclization of 2-Alkynylarylethers with Sulfonyl Chlorides. ResearchGate. [Link]
Tang, F., Zhang, Y., Li, Z., Wang, X., & Chu, L. (2023). Synergistic Photoredox and Iron Catalyzed 1,2-Thiosulfonylation of Alkenes with Thiophenols and Sulfonyl Chlorides. Figshare. [Link]
Fang, W., Li, Y., Wang, Y., & Chen, J. (2022). Photocatalytic 1,2-thiosulfonylation of alkenes with thiophenols and sulfonyl chlorides promoted by directly knitted copper polymers. Green Chemistry, 24(2), 756-762. [Link]
Wang, Y., Chen, Y., Li, Y., & He, Y. (2023). Photoredox-Catalyzed Radical-Radical Cross-Coupling of Sulfonyl Chlorides with Trifluoroborate Salts. PubMed. [Link]
Eli Lilly and Company. (1996). Process for the synthesis of benzo[b]thiophenes.
Wang, Y., Chen, Y., Li, Y., & He, Y. (2023). Photoredox-Catalyzed Radical-Radical Cross-Coupling of Sulfonyl Chlorides with Trifluoroborate Salts. The Journal of Organic Chemistry, 88(15), 11161-11172. [Link]
Application Note: High-Yield Synthesis of Diaryl Ether Sulfonamides via 4-(4-Methylphenoxy)benzenesulfonyl Chloride
Structural & Pharmacological Rationale The compound 4-(4-methylphenoxy)benzenesulfonyl chloride (CAS 192329-90-1) is a highly specialized, bifunctional building block widely utilized in medicinal chemistry and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Structural & Pharmacological Rationale
The compound 4-(4-methylphenoxy)benzenesulfonyl chloride (CAS 192329-90-1) is a highly specialized, bifunctional building block widely utilized in medicinal chemistry and drug development[1]. It features a highly reactive sulfonyl chloride electrophile for coupling with amines, and a bulky, lipophilic diaryl ether moiety (specifically a p-tolyl ether).
In pharmacological design, this specific diaryl ether motif is frequently employed to target deep, hydrophobic binding pockets in enzymes. A classic example is the development of Matrix Metalloproteinase (MMP) inhibitors, where the sulfonamide acts as a zinc-binding group (ZBG) to chelate the catalytic
Zn2+
ion, while the 4-(4-methylphenoxy) extension occupies the elongated S1' hydrophobic pocket, providing exceptional target selectivity and potency[2].
Pharmacological targeting of Matrix Metalloproteinases (MMPs) by diaryl ether sulfonamides.
Reaction Mechanistic Insights & Causality
The reaction between 4-(4-methylphenoxy)benzenesulfonyl chloride and a primary amine (
R−NH2
) proceeds via a nucleophilic acyl substitution at the hexavalent sulfur atom. While conceptually straightforward, successful execution requires strict control over reaction dynamics to prevent common pitfalls.
Base Selection & Catalysis: The reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the unreacted primary amine, rendering it non-nucleophilic and stalling the reaction. Pyridine is often the base of choice because it serves a dual purpose: it acts as an acid scavenger and functions as a nucleophilic catalyst by forming a highly reactive, transient sulfonylpyridinium intermediate[3]. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are also effective alternatives when an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is used[3].
Controlling Bis-Sulfonylation: Primary amines possess two reactive protons. After the first sulfonylation, the resulting secondary sulfonamide can theoretically react with a second equivalent of sulfonyl chloride to form an unwanted bis-sulfonamide (
Ar−SO2−NR−SO2−Ar
). To prevent this, the reaction must be initiated at 0 °C to kinetically favor the mono-substitution, and the sulfonyl chloride should be added dropwise[4].
Alternative "Over-Reaction" Strategy: In cases where the primary amine and the mono-sulfonamide co-elute during chromatography, researchers intentionally use an excess of sulfonyl chloride (1.5–2.5 equivalents) to force complete consumption of the amine. The resulting mixture of mono- and bis-sulfonamides is then subjected to base-mediated hydrolysis, which selectively cleaves the bis-adduct back to the desired mono-sulfonamide[5][6].
Optimization of Reaction Conditions
The table below summarizes the quantitative yield expectations based on various solvent and base combinations for diaryl ether sulfonamide synthesis.
Solvent
Base (Equivalents)
Temperature Profile
Time
Expected Yield
Mechanistic Note
DCM
Pyridine (2.0 eq)
0 °C
→
RT
2 - 4 h
85 - 95%
Pyridine acts as a nucleophilic catalyst; highly efficient[3].
THF
TEA (1.5 eq)
0 °C
→
RT
4 - 6 h
80 - 86%
Good solubility for polar amines; TEA effectively scavenges HCl[3].
DCM
KOH (powder, 1.8 eq)
RT
24 h
70 - 85%
Solid-liquid biphasic system; useful for specific chiral amines[7].
H₂O / Acetone
Na₂CO₃ (2.0 eq)
RT
12 h
60 - 75%
Schotten-Baumann conditions; prone to sulfonyl chloride hydrolysis[3].
Detailed Experimental Protocol
The following protocol is designed as a self-validating system, ensuring that researchers can verify the success of the reaction at each critical juncture.
Equipment: Flame-dried round-bottom flask, magnetic stir bar, nitrogen or argon balloon, addition funnel, ice bath.
Step-by-Step Execution
Amine Preparation: Dissolve the primary amine (1.0 mmol) in 10 mL of anhydrous DCM under an inert atmosphere. Add the selected base (2.0 mmol) and stir continuously[4].
Temperature Control: Submerge the reaction flask in an ice bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: Lowering the temperature suppresses the formation of bis-sulfonamides and minimizes exothermic degradation.
Electrophile Addition: Dissolve 4-(4-methylphenoxy)benzenesulfonyl chloride (1.05 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–30 minutes[4].
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours.
In-Process Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes/Ethyl Acetate).
Observation: The sulfonyl chloride will appear as a high-Rf (non-polar) UV-active spot. The primary amine will typically streak or sit near the baseline. The desired sulfonamide will appear as a distinct, intermediate-Rf spot. If a second, less polar spot appears just below the sulfonyl chloride, bis-sulfonylation has occurred[4].
Workup & Isolation
Quenching: Dilute the reaction mixture with an additional 15 mL of DCM and quench by adding 10 mL of distilled water.
Acid Wash: Transfer to a separatory funnel and wash the organic layer with 1M aqueous HCl (2
×
15 mL). Causality: The acidic wash protonates and extracts unreacted primary amine and the pyridine/TEA base into the aqueous layer[4].
Base Wash: Wash the organic layer with saturated aqueous
NaHCO3
(1
×
15 mL). Causality: This neutralizes any residual acid and extracts hydrolyzed sulfonyl chloride (which has converted to water-soluble sulfonic acid)[4].
Drying & Concentration: Wash with brine (15 mL), dry the organic layer over anhydrous
Na2SO4
or
MgSO4
, filter, and concentrate under reduced pressure[7].
Final Validation (1H NMR): Dissolve the crude product in
CDCl3
or DMSO-
d6
. Confirm success by identifying the disappearance of the primary amine
NH2
protons and the emergence of a broad singlet corresponding to the sulfonamide
NH
(typically 4.0–8.0 ppm). The characteristic p-tolyl methyl group of the 4-(4-methylphenoxy) moiety will appear as a sharp, integrating singlet near 2.3 ppm.
Standardized workflow for the synthesis and isolation of mono-sulfonamides.
Application Note: Synthesis of Diaryl Ether Sulfonamides via 4-(4-methylphenoxy)benzenesulfonyl Chloride
Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Strategic Rationale The synthesis of diaryl ether sulfonamides is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Executive Summary & Strategic Rationale
The synthesis of diaryl ether sulfonamides is a critical transformation in modern medicinal chemistry. The electrophilic reagent 4-(4-methylphenoxy)benzenesulfonyl chloride provides a privileged, lipophilic scaffold that is frequently utilized in the development of matrix metalloproteinase (MMP) inhibitors, anti-inflammatory agents, and targeted small-molecule therapeutics 12.
When reacted with secondary amines, this sulfonyl chloride yields fully substituted (tertiary) sulfonamides. Unlike primary sulfonamides, these products lack an acidic N-H proton, rendering them metabolically stable, highly cell-permeable, and resistant to unwanted downstream alkylation. This guide details the mechanistic causality, quantitative reactivity profiles, and self-validating protocols required to execute this transformation with high fidelity.
Mechanistic Insights & Causality
The core reactivity of sulfonyl chlorides is dictated by the electrophilic hexavalent sulfur atom, which is rendered highly electron-deficient by two strongly electron-withdrawing oxygen atoms and the chloride leaving group 3.
The Transition State: The nucleophilic attack of the secondary amine proceeds via a trigonal bipyramidal transition state, followed by the rapid elimination of the chloride ion.
The Role of the Auxiliary Base: The reaction stoichiometrically generates one equivalent of hydrochloric acid (HCl). If left unneutralized, this acid will protonate the unreacted secondary amine, forming an unreactive ammonium salt and stalling the reaction at a maximum of 50% conversion. Therefore, an auxiliary base—such as N,N-diisopropylethylamine (DIPEA) or aqueous sodium hydroxide—is strictly required to scavenge the HCl.
Steric Considerations: DIPEA is preferred over Triethylamine (Et₃N) in anhydrous conditions because its high steric hindrance prevents it from acting as a competing nucleophile, ensuring the sulfonyl chloride reacts exclusively with the target secondary amine.
Workflow Visualization
Figure 1: Workflow of sulfonamide formation via a trigonal bipyramidal transition state.
Quantitative Reactivity Profiling
The success of the sulfonylation heavily depends on the nucleophilicity and steric profile of the chosen secondary amine. The table below summarizes expected outcomes to guide protocol selection.
Secondary Amine
Conjugate Acid pKa
Steric Profile
Recommended Protocol
Expected Yield (%)
Reaction Time (h)
Morpholine
8.36
Low
A (Anhydrous) or B (Aqueous)
92 - 98
1.0 - 1.5
Piperidine
11.22
Low
A (Anhydrous) or B (Aqueous)
90 - 95
1.0 - 2.0
Diethylamine
10.49
Moderate
A (Anhydrous)
80 - 88
2.0 - 3.0
N-Methylpiperazine
9.08
Low
A (Anhydrous, strict stoichiometry)
75 - 85
2.0 - 4.0
Diisopropylamine
11.05
High
A (Anhydrous, reflux required)
< 40
12.0 - 24.0
Validated Experimental Protocols
Protocol A: Anhydrous Homogeneous Synthesis
Best suited for moisture-sensitive, expensive, or highly functionalized secondary amines.
Scale: 1.0 mmol
Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂/Ar), dissolve the secondary amine (1.1 mmol, 1.1 equiv) and DIPEA (2.0 mmol, 2.0 equiv) in 5.0 mL of anhydrous Dichloromethane (DCM).
Causality: Anhydrous conditions prevent the competitive hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid.
Thermal Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C.
Causality: Sulfonylation is highly exothermic. Cooling prevents thermal degradation of the reagents and minimizes off-target side reactions.
Electrophile Addition: Dissolve 4-(4-methylphenoxy)benzenesulfonyl chloride (282.7 mg, 1.0 mmol, 1.0 equiv) in 2.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5 minutes.
Causality: Dropwise addition maintains a low concentration of the highly reactive electrophile, favoring the desired amine nucleophile over any trace impurities.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 3 hours (refer to Table 1 for specific amine times).
Workup & Isolation: Dilute the mixture with an additional 10 mL of DCM. Wash the organic layer sequentially with 1M aqueous HCl (2 × 10 mL), saturated aqueous NaHCO₃ (1 × 10 mL), and brine (1 × 10 mL).
Causality: The HCl wash protonates and extracts unreacted secondary amine and DIPEA into the aqueous layer. The NaHCO₃ wash neutralizes and removes any trace sulfonic acid byproduct.
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure sulfonamide.
Best suited for water-soluble amines, robust substrates, and large-scale synthesis where high pH drives unexpected high conversions 4.
Scale: 5.0 mmol
Aqueous Phase Preparation: Dissolve the secondary amine (6.0 mmol, 1.2 equiv) in 10 mL of 1.0 M aqueous NaOH.
Causality: The high pH environment (pH > 12) ensures the amine remains entirely in its free-base, highly nucleophilic form.
Organic Phase Preparation: Dissolve 4-(4-methylphenoxy)benzenesulfonyl chloride (1.41 g, 5.0 mmol, 1.0 equiv) in 10 mL of Tetrahydrofuran (THF) or 1,4-Dioxane.
Causality: The bulky diaryl ether motif makes the sulfonyl chloride completely insoluble in water. Pre-dissolving it in a water-miscible organic solvent ensures it does not crash out as unreactive clumps upon addition.
Biphasic Mixing: Cool the aqueous amine solution to 0 °C. Add the organic sulfonyl chloride solution portion-wise under vigorous magnetic stirring.
Causality: High-speed stirring maximizes the interfacial surface area between the organic and aqueous phases, allowing the rapid sulfonylation reaction to outcompete the slower background hydrolysis of the sulfonyl chloride.
Completion & Extraction: Stir for 3 hours at room temperature. Extract the biphasic mixture with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Self-Validation & Analytical Troubleshooting
To ensure the trustworthiness of the execution, researchers must utilize the following self-validating checks:
In-Process Visual Check: In Protocol A, shortly after the addition of the sulfonyl chloride, a slight exotherm should be felt, and a faint white precipitate (DIPEA·HCl salt) may begin to form. This visually confirms the reaction is proceeding.
TLC Monitoring: The starting 4-(4-methylphenoxy)benzenesulfonyl chloride is highly UV-active (254 nm) with an Rf of ~0.8 in 3:1 Hexanes/Ethyl Acetate. The product sulfonamide will appear as a new, distinct UV-active spot at a lower Rf (~0.4 - 0.6). The disappearance of the Rf 0.8 spot confirms full conversion.
LC-MS Verification: Analyze the crude mixture via LC-MS. Look for the
[M+H]+
peak of the product. Note: Sulfonamides often fragment at the S-N bond during MS/MS ionization. A characteristic fragment peak at m/z 247 (the 4-(4-methylphenoxy)benzenesulfonyl cation) is a definitive structural confirmation.
Troubleshooting Mass Recovery: If the post-workup mass exceeds 110% of the theoretical yield, suspect trapped solvent or unreacted sulfonyl chloride. If the mass is below 70%, suspect competitive hydrolysis due to wet solvents; ensure rigorous drying of DCM and glassware for future runs.
References
Title: 4-(4-Methylphenoxy)
Title: TW546293B - Metalloproteinase inhibitors, pharmaceutical compositions containing them and their pharmaceutical uses, and methods and intermediates useful for their preparation
Source: Google Patents
URL
Title: An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group
Source: Benchchem
URL
Title: Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH
Source: Canadian Science Publishing
URL
"4-(4-methylphenoxy)benzenesulfonyl chloride" as a protecting group for amines
Application Note: 4-(4-Methylphenoxy)benzenesulfonyl Chloride as an Advanced Lipophilic Protecting Group for Amines Introduction & Strategic Utility In complex organic synthesis and pharmaceutical drug development, the s...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 4-(4-Methylphenoxy)benzenesulfonyl Chloride as an Advanced Lipophilic Protecting Group for Amines
Introduction & Strategic Utility
In complex organic synthesis and pharmaceutical drug development, the selection of an appropriate amine protecting group is dictated by the specific physicochemical demands of the synthetic sequence. While standard carbamates (Boc, Cbz) are versatile, they often fail under strongly acidic or hydrogenolytic conditions. Traditional sulfonamides, such as the widely used p-toluenesulfonyl (Tosyl) group, offer exceptional stability but can lack the necessary hydrophobicity to facilitate the handling of highly polar intermediates.
Causality of Selection:
The p-tolyloxy moiety acts as a "lipophilic tag," dramatically increasing the organic solubility of the intermediate. This forces polar molecules into the organic phase during liquid-liquid extraction. Furthermore, the extended
π
-conjugation of the diaryl ether system provides a robust UV chromophore, enabling precise HPLC tracking of otherwise non-UV-active aliphatic amines during complex synthetic workflows[2].
Physicochemical Profile & Comparative Data
To effectively integrate 4-MPBS-Cl into a synthetic route, its properties must be weighed against standard protecting groups.
Table 2: Comparative Analysis of Sulfonamide Protecting Groups
Protecting Group
Reagent
Lipophilicity (LogP)
UV Absorbance
Primary Cleavage Conditions
Tosyl (Ts)
TsCl
Moderate
Moderate (254 nm)
Na/NH₃, SmI₂, Strong Acid (Harsh)
Nosyl (Ns)
NsCl
Low-Moderate
Strong
Thiols (e.g., PhSH, K₂CO₃)
| 4-MPBS | 4-MPBS-Cl | Very High | Very Strong | TfOH/Thioanisole, Na/NH₃ |
Mechanistic Insights: Causality in Protection and Cleavage
Protection Mechanism
The protection phase relies on the nucleophilic attack of the amine lone pair onto the electrophilic sulfur center of 4-MPBS-Cl. The reaction is typically driven by a non-nucleophilic base (such as triethylamine or pyridine). The base serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct, and it prevents the equilibrium from shifting toward the unreactive amine hydrochloride salt.
Workflow for amine protection and deprotection using the 4-MPBS group.
Deprotection Mechanism
Sulfonamides are historically challenging to cleave due to the highly stable S-N bond[3]. However, the 4-MPBS group benefits from the electron-donating nature of the p-tolyloxy substituent. This electron donation subtly increases the electron density at the sulfonyl core compared to an unsubstituted benzenesulfonyl group. Consequently, while it remains completely stable to bases and nucleophiles, it is susceptible to strong acid-mediated cleavage (e.g., using Trifluoromethanesulfonic acid, TfOH)[4]. The acid protonates the sulfonamide nitrogen, weakening the S-N bond, while a scavenger like thioanisole intercepts the resulting electrophilic sulfonyl species, preventing re-sulfonylation of the liberated amine.
Acid-mediated S-N bond cleavage mechanism of 4-MPBS protected amines.
Experimental Protocols
Protocol 1: Protection of Amines using 4-MPBS-Cl
Objective: To quantitatively convert a primary or secondary amine into its highly lipophilic 4-MPBS sulfonamide derivative.
Materials:
Free amine (1.0 equiv)
4-MPBS-Cl (1.1 equiv)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)
Step-by-Step Procedure:
Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the free amine (1.0 equiv) in anhydrous DCM.
Base Addition: Add TEA (2.0 equiv) to the solution. Causality: Excess base is required to neutralize the HCl byproduct and maintain the amine in its reactive, unprotonated state.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Sulfonylation is exothermic; cooling prevents side reactions such as the formation of sulfonate esters if trace alcohols are present.
Reagent Addition: Add 4-MPBS-Cl (1.1 equiv) portion-wise over 5 minutes.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
Self-Validating Check: Monitor the reaction via TLC (typically 70:30 Hexanes/EtOAc). The product will appear as a highly UV-active spot (254 nm), while the ninhydrin-active starting amine spot should disappear.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. The extreme lipophilicity of the 4-MPBS group ensures the product remains entirely in the organic phase. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Acidic Deprotection of 4-MPBS Amines
Objective: To cleave the 4-MPBS protecting group and recover the free amine using strong acid conditions.
Materials:
4-MPBS protected amine (1.0 equiv)
Trifluoromethanesulfonic acid (TfOH) (5.0 equiv)
Thioanisole (3.0 equiv)
Trifluoroacetic acid (TFA) (as solvent, 0.05 M)
Step-by-Step Procedure:
Preparation: Dissolve the 4-MPBS protected amine (1.0 equiv) and thioanisole (3.0 equiv) in TFA. Causality: Thioanisole acts as a soft nucleophile and carbocation/sulfonylium scavenger, preventing the cleaved electrophilic species from re-reacting with the liberated amine.
Acid Addition: Cool the mixture to 0 °C. Slowly add TfOH (5.0 equiv) dropwise. Causality: TfOH provides the extreme acidity (lower pKa than TFA) necessary to protonate the stable sulfonamide nitrogen, which is the critical first step for S-N bond scission[4].
Reaction Progression: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Stir for an additional 4–12 hours depending on steric hindrance.
Self-Validating Check: Monitor via LC-MS. The disappearance of the parent mass and the appearance of the free amine mass confirms cleavage. The reaction mixture often turns dark purple/brown due to the formation of scavenger-adduct complexes.
Workup: Concentrate the mixture under a stream of N₂ to remove TFA. Partition the residue between diethyl ether and 1M aqueous HCl. Causality: The cleaved diaryl ether sulfonic acid byproduct and thioanisole adducts partition into the ether layer, while the target free amine extracts into the aqueous layer as its hydrochloride salt.
Recovery: Basify the aqueous layer to pH 10 with 2M NaOH and extract with DCM to recover the pure free amine.
Google Patents. "TW546293B - Metalloproteinase inhibitors, pharmaceutical compositions containing them and their pharmaceutical uses, and methods and intermediates useful for their preparation". Source: google.com.
ACS Omega. "Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight". Source: acs.org.
Benchchem. "A Researcher's Guide to Sulfonamide Deprotection: A Comparative Analysis". Source: benchchem.com.
Advanced Application Note: 4-(4-Methylphenoxy)benzenesulfonyl Chloride in Medicinal Chemistry
Introduction & Strategic Rationale In the landscape of medicinal chemistry and rational drug design, sulfonyl chlorides are indispensable electrophilic building blocks used to construct sulfonamides—a highly stable and b...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
In the landscape of medicinal chemistry and rational drug design, sulfonyl chlorides are indispensable electrophilic building blocks used to construct sulfonamides—a highly stable and biologically privileged pharmacophore. Among these, 4-(4-methylphenoxy)benzenesulfonyl chloride (CAS: 192329-90-1) stands out as a critical intermediate[1].
Characterized by a flexible diaryl ether linkage and a terminal lipophilic methyl group, this specific compound is engineered to project deep into hydrophobic protein pockets. It has become a cornerstone in the synthesis of targeted therapeutics, most notably in the development of next-generation Matrix Metalloproteinase (MMP) inhibitors[2], as well as in the optimization of P2X3 receptor antagonists like gefapixant[3].
This application note provides a comprehensive guide to the chemical profiling, mechanistic rationale, and validated synthetic protocols for utilizing 4-(4-methylphenoxy)benzenesulfonyl chloride in drug discovery workflows.
Physicochemical & Structural Profile
Understanding the physical parameters of this building block is essential for optimizing reaction conditions, particularly regarding its solubility and moisture sensitivity.
Table 1: Physicochemical Properties of 4-(4-Methylphenoxy)benzenesulfonyl chloride
Property
Specification / Value
Strategic Implication in Synthesis
IUPAC Name
4-(4-methylphenoxy)benzenesulfonyl chloride
Dictates naming of downstream sulfonamide derivatives.
Molecular Formula
C₁₃H₁₁ClO₃S
-
Molecular Weight
282.74 g/mol
Used for precise stoichiometric calculations.
SMILES
CC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl
Useful for in silico docking and cheminformatics.
Reactivity Profile
Highly electrophilic, moisture-sensitive
Requires anhydrous conditions (e.g., dry CH₂Cl₂) to prevent hydrolysis to the unreactive sulfonic acid[3].
Structural Features
Diaryl ether hinge (~120° angle)
Provides conformational flexibility to navigate narrow binding channels before anchoring in deep pockets[4].
Mechanistic Role in Matrix Metalloproteinase (MMP) Inhibition
The design of MMP inhibitors—particularly targeting gelatinases (MMP-2 and MMP-9)—has historically struggled with off-target toxicity due to broad-spectrum metalloproteinase chelation[5]. The integration of the 4-(4-methylphenoxy)phenyl moiety revolutionized this space.
The Causality of the Diaryl Ether Scaffold:
Early generation inhibitors utilized rigid biphenyl groups. However, crystallographic data revealed that the S1' pocket of gelatinases is deep and highly hydrophobic. The introduction of an oxygen bridge (diaryl ether) provides the necessary rotational freedom for the terminal p-tolyl ring to optimally align with the hydrophobic residues of the S1' pocket, maximizing van der Waals interactions and π-π stacking[4],[5].
Table 2: Impact of the Diaryl Ether Scaffold on Gelatinase Inhibition
(Data synthesized from scaffold evaluation studies demonstrating the superiority of the diaryl ether moiety over rigid biphenyls[4])
Preparation: Suspend the amino acid methyl ester hydrochloride in anhydrous CH₂Cl₂ (0.2 M) under an inert nitrogen atmosphere.
Base Addition: Add DIPEA dropwise at room temperature.
Expert Insight: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride, thereby suppressing the formation of unwanted sulfene intermediates.
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 4-(4-methylphenoxy)benzenesulfonyl chloride in portions.
Causality: Cooling controls the exothermic nature of the sulfonylation and minimizes trace hydrolysis of the sulfonyl chloride[3].
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active sulfonyl chloride spot (higher
Rf
) and the appearance of a new, highly UV-active spot (lower
Rf
) confirms conversion.
Workup: Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Conversion to the Zinc-Binding Hydroxamic Acid
Objective: To install the hydroxamate group, which acts as the critical bidentate chelator for the catalytic zinc ion in the MMP active site[5].
Step-by-Step Procedure:
Saponification: Dissolve the intermediate ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature until complete consumption of the ester is observed via LC-MS. Acidify to pH 2 with 1N HCl, extract with EtOAc, and concentrate to yield the free carboxylic acid.
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 30 minutes at room temperature.
Expert Insight: HOBt forms an active ester intermediate that prevents the racemization of the chiral center on the amino acid backbone during coupling.
Hydroxylamine Coupling: In a separate vial, neutralize Hydroxylamine Hydrochloride (NH₂OH·HCl, 3.0 eq) with N-Methylmorpholine (NMM, 3.0 eq) in DMF. Add this mixture to the activated acid solution.
Self-Validation Check: Analyze the crude mixture via LC-MS. The successful formation of the hydroxamic acid is indicated by a mass shift of +15 Da relative to the carboxylic acid precursor (replacement of -OH with -NHOH).
Purification: Purify via reverse-phase preparative HPLC to isolate the final diaryl ether sulfonyl hydroxamate.
Pharmacophore & Binding Dynamics
To understand why this specific chemical synthesis yields potent biological activity, one must visualize the molecular interactions within the target protein. The resulting molecule acts as a self-contained pharmacophore system.
Pharmacophore binding model of diaryl ether sulfonamides in the MMP active site.
Interaction Breakdown:
Zinc Chelation: The terminal hydroxamate oxygen atoms form a tight bidentate chelate with the catalytic Zn²⁺ ion, neutralizing the enzyme's proteolytic capability[5].
Hydrogen Bonding: The oxygen atoms of the sulfonamide linker act as hydrogen bond acceptors for the backbone amides (e.g., Leu83 in MMP-2) of the enzyme.
S1' Pocket Occupation: The 4-(4-methylphenoxy)phenyl group acts as the selectivity determinant. Its sheer hydrophobicity and precise geometry allow it to plunge into the S1' pocket, establishing robust van der Waals contacts that lock the inhibitor in place[2],[4].
References
J&K Scientific.4-(4-Methylphenoxy)Benzenesulfonyl Chloride | 192329-90-1 Application and Synthesis Profile.
Google Patents (TW546293B).Metalloproteinase inhibitors, pharmaceutical compositions containing them and their pharmaceutical uses, and methods and intermediates useful for their preparation.
Topai, A., et al. (2012).In silico scaffold evaluation and solid phase approach to identify new gelatinase inhibitors. Colosseum Combinatorial Chemistry Centre for Technology.
ResearchGate.Recent advances in MMP inhibitor design.
ACS Publications (2020).Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). Part 5: Completion of the API Free Base via a Direct Chlorosulfonylation Process.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists
Document Type: Technical Application Guide & Validated Protocols
Mechanistic Rationale & Scaffold Privilege
In modern agrochemical discovery, the diaryl ether (DE) motif is recognized as a highly privileged scaffold, statistically ranking as the second most enduring structural core in medicinal and agricultural chemistry[1]. The compound 4-(4-methylphenoxy)benzenesulfonyl chloride (CAS: 192329-90-1) serves as a premier bifunctional building block for generating diverse libraries of herbicides and insecticides[2].
The strategic value of this specific sulfonyl chloride lies in its dual structural features:
The Diaryl Ether Core: Enhances lipophilicity, which is critical for penetrating the waxy cuticles of plant leaves or the chitinous exoskeletons of insects. It also provides the conformational flexibility required to navigate complex enzyme binding pockets, such as the V-ATPase in lepidopteran pests[3].
The para-Methyl Handle: Acts as a metabolic "soft spot." In environmental settings, soil microbes and plant cytochrome P450s can oxidize this methyl group to a carboxylic acid, ensuring the agrochemical degrades rapidly post-application, thereby minimizing soil persistence.
The Sulfonyl Chloride Electrophile: Enables rapid, divergent parallel synthesis. It can be seamlessly converted into sulfonamides (often yielding potent insecticides or fungicides) or advanced into sulfonylureas (a classic class of acetolactate synthase (ALS) inhibiting herbicides)[4].
Synthetic Workflow & Logical Relationships
To maximize the utility of 4-(4-methylphenoxy)benzenesulfonyl chloride, we employ a divergent synthetic workflow. The traditional synthesis of sulfonylureas relies on highly toxic, difficult-to-handle sulfonyl isocyanates or phosgene gas[5]. To ensure laboratory safety and scalability, the workflow below utilizes a stable sulfonyl carbamate intermediate , allowing for a self-validating, bench-stable transition between the sulfonamide and the final sulfonylurea[6].
Divergent synthesis of agrochemicals from 4-(4-methylphenoxy)benzenesulfonyl chloride.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in analytical checkpoints to ensure causality and validation at every step.
Protocol A: Synthesis of N-(Propargyl)-4-(4-methylphenoxy)benzenesulfonamide
Agrochemical Context: Recent studies demonstrate that incorporating a propargyl group into diaryl ether sulfonamides yields extraordinary insecticidal activity against Mythimna separata, showing up to a 100-fold potency increase over natural botanicals like celangulin V[7].
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq, 2.76 g). Causality: K₂CO₃ is chosen over triethylamine (TEA) to prevent the formation of reactive sulfene intermediates, which can lead to dimerization side-products. MeCN provides optimal solubility and accelerates the reaction via the polar aprotic effect.
Nucleophilic Attack: Cool the suspension to 0 °C. Dropwise add propargylamine (1.2 eq, 1.2 mL) over 10 minutes to control the exothermic sulfonylation.
Reaction & Self-Validation: Warm to room temperature and stir for 2 hours.
Validation Checkpoint 1 (TLC): Elute with Hexane:EtOAc (7:3). The starting material (Rf ~0.8) should completely disappear, replaced by a highly UV-active product spot (Rf ~0.4).
Validation Checkpoint 2 (LC-MS): Sample 10 µL of the reaction mixture into 1 mL MeOH. ESI(-) mode must show a dominant peak at m/z 300.1 [M-H]⁻, confirming the sulfonamide mass without hydrolysis to the sulfonic acid.
Workup: Filter the inorganic salts. Concentrate the filtrate under reduced pressure, redissolve in ethyl acetate (50 mL), and wash with 1M HCl (2 x 20 mL) to remove unreacted amine. Dry over Na₂SO₄ and evaporate to yield the pure insecticide candidate.
Protocol B: Synthesis of a Sulfonylurea Herbicide Analog
Agrochemical Context: Sulfonylureas are synthesized by coupling a primary sulfonamide with a heterocyclic amine. To avoid toxic isocyanates, we utilize a phenyl carbamate intermediate[6].
Step-by-Step Methodology:
Primary Sulfonamide Formation: React 4-(4-methylphenoxy)benzenesulfonyl chloride with aqueous NH₄OH (28%) in THF at 0 °C for 1 hour. Extract with EtOAc and concentrate.
Carbamate Formation: Dissolve the resulting primary sulfonamide (1.0 eq, 2.63 g, 10 mmol) in acetone (30 mL). Add K₂CO₃ (2.0 eq) and cool to 0 °C. Slowly add phenyl chloroformate (1.1 eq, 1.38 mL). Stir at room temperature for 4 hours.
Validation Checkpoint 3 (IR Spectroscopy): Isolate a small aliquot. The FTIR spectrum must show a sharp new carbonyl stretch at ~1740 cm⁻¹ (carbamate C=O), confirming successful acylation of the sulfonamide.
Urea Condensation: To the unpurified carbamate mixture, add 4,6-dimethoxypyrimidin-2-amine (1.0 eq, 1.55 g). Heat the mixture to 60 °C for 6 hours. Causality: The elevated temperature drives the nucleophilic displacement of the phenoxide leaving group by the weakly nucleophilic aminopyrimidine.
Final Validation: Precipitate the product by pouring the mixture into ice water acidified to pH 4 with HCl. Filter the solid.
Validation Checkpoint 4 (IR & HPLC): The carbamate C=O peak (1740 cm⁻¹) must shift to ~1700 cm⁻¹ (urea C=O). HPLC should confirm >95% purity.
Quantitative Data & Physicochemical Profiling
Table 1: Reaction Optimization for Diaryl Ether Sulfonamide Formation
To establish the most robust protocol for library generation, various solvent and base combinations were evaluated. The MeCN/K₂CO₃ system proved superior in preventing hydrolysis.
Agrochemicals must adhere to specific physicochemical guidelines (Tice Rules) to ensure environmental mobility and target penetration (typically MW 150–500, logP < 5.0, HBD ≤ 3, HBA ≤ 10). The synthesized derivatives from 4-(4-methylphenoxy)benzenesulfonyl chloride fit perfectly within this required chemical space.
Compound
MW ( g/mol )
cLogP
TPSA (Ų)
HBD
HBA
Tice Rule Compliance
Starting Material (SM)
282.74
4.2
51.8
0
3
N/A (Reactive Intermediate)
Propargyl Sulfonamide
301.36
3.5
55.6
1
4
Yes (Ideal for Insecticide)
Pyrimidine Sulfonylurea
444.46
2.8
114.2
2
8
Yes (Ideal for Herbicide)
References
Chen, T., et al. (2020). "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery". Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link][8]
Zhang, J., et al. (2024). "Synthesis, and Insecticidal Activities of Propargyloxy-Diphenyl Oxide-Sulfonamide Derivatives". Chemistry & Biodiversity (PubMed/Wiley). Available at:[Link][7]
Google Patents. "Preparation method of foramsulfuron intermediate of sulfonylurea herbicide". Patent CN106349168A. Available at:[6]
Application Note: One-Pot Synthesis of N-Alkylated Sulfonamides Utilizing 4-(4-Methylphenoxy)benzenesulfonyl Chloride
Executive Summary The development of targeted therapeutics often relies on the efficient construction of complex molecular scaffolds. 4-(4-Methylphenoxy)benzenesulfonyl chloride (CAS: 192329-90-1) is a highly valued inte...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted therapeutics often relies on the efficient construction of complex molecular scaffolds. 4-(4-Methylphenoxy)benzenesulfonyl chloride (CAS: 192329-90-1) is a highly valued intermediate in the synthesis of pharmaceutical agents, particularly anti-inflammatory drugs and matrix metalloproteinase (MMP) inhibitors[1][2]. This application note details a highly efficient, self-validating one-pot protocol for the sulfonylation of primary amines followed by N-alkylation. By eliminating the need to isolate the intermediate sulfonamide, this methodology significantly improves overall yield, reduces solvent waste, and accelerates the drug discovery workflow.
Mechanistic Rationale & Structural Significance
The choice of 4-(4-methylphenoxy)benzenesulfonyl chloride is driven by its unique structural properties. The bulky diaryl ether moiety is a privileged pharmacophore designed to occupy the deep, hydrophobic S1' pocket of matrix metalloproteinases, a critical interaction for potent enzymatic inhibition[2]. Beyond pharmaceuticals, this compound is also utilized as a coupling agent in polymer chemistry and in the formulation of advanced agrochemicals[1].
The one-pot sulfonylation-alkylation sequence operates on a principle of sequential kinetic and thermodynamic control:
Kinetic Control (Sulfonylation): The highly electrophilic sulfonyl chloride reacts rapidly with a primary amine at 0 °C.
Thermodynamic Control (Alkylation): Subsequent heating provides the activation energy required for the sterically hindered sulfonamide anion to undergo an SN2 displacement with an alkyl halide.
Reagent Profile
Commercially available from suppliers such as Chem-Impex[3] and J&K Scientific[1], this sulfonyl chloride exhibits robust stability when stored under inert, anhydrous conditions.
Property
Specification / Value
IUPAC Name
4-(4-methylphenoxy)benzenesulfonyl chloride
CAS Number
192329-90-1
SMILES
CC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl
Molecular Weight
282.74 g/mol
Key Applications
Synthesis of MMP inhibitors, agrochemicals, polymer coupling agents[1][2]
Experimental Design: The One-Pot Workflow
The success of this one-pot system relies heavily on solvent and base selection. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature solubilizes both organic reactants and inorganic bases, accelerating the SN2 alkylation step. Potassium carbonate (K₂CO₃) is employed as a dual-purpose, mild inorganic base. Unlike strong bases (e.g., NaH) that require strictly anhydrous conditions or organic bases (e.g., triethylamine) that can promote unwanted ketene formation, K₂CO₃ efficiently scavenges HCl during sulfonylation and subsequently deprotonates the sulfonamide intermediate for alkylation.
Workflow for the one-pot sulfonylation and N-alkylation sequence.
Detailed Protocol (Self-Validating System)
This protocol is designed with integrated validation checkpoints to ensure reaction fidelity without requiring intermediate isolation.
Step 1: Sulfonylation
Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with the Primary Amine (1.0 eq) and anhydrous DMF (to achieve a 0.5 M concentration).
Add finely powdered K₂CO₃ (3.0 eq).
Cool the suspension to 0 °C using an ice-water bath. Causality: Starting at 0 °C mitigates the highly exothermic nature of the sulfonylation, preventing bis-sulfonylation and minimizing thermal degradation.
Add 4-(4-methylphenoxy)benzenesulfonyl chloride (1.1 eq) portion-wise over 10 minutes.
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Validation Checkpoint 1: Perform TLC analysis (Hexane:EtOAc 3:1). The primary amine spot (visualized via Ninhydrin stain) must be completely consumed, replaced by a new, strongly UV-active spot corresponding to the sulfonamide intermediate.
Step 2: N-Alkylation
To the same reaction vessel, add the Alkyl Halide (1.2 eq) dropwise.
Equip the flask with a reflux condenser and heat the mixture to 60 °C for 4 to 6 hours. Causality: Elevated temperature is required to overcome the steric hindrance of the bulky 4-(4-methylphenoxy)benzenesulfonyl group during the SN2 displacement.
Validation Checkpoint 2: Observe the reaction mixture; it will become increasingly cloudy as KCl/KBr salts precipitate. TLC should indicate the complete disappearance of the intermediate spot and the formation of a less polar product spot.
Step 3: Workup and Isolation
Cool the reaction mixture to room temperature.
Quench the reaction by pouring the mixture into vigorously stirred, ice-cold distilled water (10× the volume of DMF).
Validation Checkpoint 3: Rapid precipitation of the product should occur. (If an oil forms, induce crystallization by scratching the flask with a glass rod or adding a seed crystal).
Filter the resulting precipitate under vacuum, wash thoroughly with cold water to remove residual DMF and inorganic salts, and dry overnight under high vacuum.
Quantitative Data & Optimization
The one-pot methodology demonstrates broad substrate scope and high efficiency across various primary amines and alkyl halides.
Entry
Primary Amine
Alkyl Halide
Time (Step 2)
Isolated Yield (%)
Purity (HPLC)
1
Benzylamine
Methyl Iodide
2 h
88%
>98%
2
Isopropylamine
Benzyl Bromide
4 h
82%
>97%
3
Aniline
Ethyl Iodide
6 h
75%
>95%
4
Cyclohexylamine
Allyl Bromide
3 h
85%
>98%
Biological Application: MMP Inhibition Pathway
Compounds derived from 4-(4-methylphenoxy)benzenesulfonyl chloride are frequently evaluated for their ability to inhibit matrix metalloproteinases, enzymes implicated in tissue remodeling, inflammation, and tumor metastasis[2]. The synthesized N-alkylated sulfonamides act by coordinating the catalytic zinc ion while simultaneously anchoring into the hydrophobic S1' pocket.
Mechanism of MMP inhibition by 4-(4-methylphenoxy)benzenesulfonyl derivatives.
Scale-Up Synthesis of 4-(4-Methylphenoxy)benzenesulfonamides: An Application Note and Protocol
Abstract This comprehensive application note provides a detailed guide for the scale-up synthesis of 4-(4-methylphenoxy)benzenesulfonamides, a key structural motif in various pharmacologically active compounds. The docum...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive application note provides a detailed guide for the scale-up synthesis of 4-(4-methylphenoxy)benzenesulfonamides, a key structural motif in various pharmacologically active compounds. The document outlines a robust and scalable two-step synthetic protocol, commencing with a modified Ullmann condensation to form the diaryl ether linkage, followed by a sulfonamidation reaction. Emphasis is placed on process optimization, safety considerations, and analytical techniques for quality control. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry, offering field-proven insights to navigate the challenges of transitioning from laboratory-scale to pilot or industrial-scale production.
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] Specifically, diaryl ether sulfonamides, such as 4-(4-methylphenoxy)benzenesulfonamide, serve as crucial intermediates in the synthesis of various therapeutic agents. The efficient and scalable production of these molecules is paramount for advancing drug discovery and development programs.
This document details a reliable and optimized two-step synthetic route amenable to scale-up. The first step involves the formation of the diaryl ether via a copper-catalyzed Ullmann condensation, a well-established method for C-O bond formation.[4][5][6] The second step is the sulfonamidation of an appropriate amine with the synthesized sulfonyl chloride. The protocols provided herein are designed to be self-validating, with in-process controls and analytical checkpoints to ensure high yield and purity of the final product.
Synthetic Strategy and Rationale
The synthesis of 4-(4-methylphenoxy)benzenesulfonamide is strategically divided into two key transformations. This approach allows for the purification of the intermediate, 4-(4-methylphenoxy)benzenesulfonyl chloride, ensuring the final sulfonamidation step proceeds with a high-purity starting material, which is critical for achieving a high-quality final product.
Diagram: Overall Synthetic Workflow
Caption: A two-step approach for the synthesis of the target compound.
PART 1: Scale-Up Synthesis of the Diaryl Ether Intermediate
The formation of the diaryl ether linkage is achieved through a modified Ullmann condensation. This reaction couples an aryl halide with a phenol in the presence of a copper catalyst.[5][7] Modern iterations of this reaction often employ ligands to improve catalyst solubility and reaction kinetics, allowing for lower reaction temperatures and broader substrate scope.[8][9]
Protocol 1: Synthesis of 4-(4-Methylphenoxy)benzenesulfonyl Chloride
Materials and Equipment:
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
Condenser
Addition funnel
Heating/cooling circulator
Filtration apparatus (e.g., Nutsche filter-dryer)
Vacuum pump
Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves, and lab coat.[10][11]
Reagents:
Reagent
CAS Number
Molecular Weight ( g/mol )
Moles (mol)
Mass (g) or Volume (L)
4-Chlorobenzenesulfonyl chloride
98-60-2
211.07
1.0
211.07 g
p-Cresol
106-44-5
108.14
1.1
118.95 g
Copper(I) Iodide (CuI)
7681-65-4
190.45
0.05
9.52 g
N,N'-Dimethylethylenediamine (DMEDA)
108-00-9
88.15
0.1
8.82 g (10.2 mL)
Potassium Carbonate (K₂CO₃), anhydrous
584-08-7
138.21
2.0
276.42 g
Toluene, anhydrous
108-88-3
92.14
-
2.0 L
Procedure:
Reactor Setup: Assemble the jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.[12]
Charge Reagents: To the reactor, add potassium carbonate, copper(I) iodide, and p-cresol.
Solvent Addition: Add anhydrous toluene to the reactor and begin stirring to form a slurry.
Ligand Addition: Add N,N'-dimethylethylenediamine (DMEDA) to the reaction mixture.
Heating: Heat the reaction mixture to 110-115 °C using the circulator.
Substrate Addition: Slowly add a solution of 4-chlorobenzenesulfonyl chloride in anhydrous toluene (500 mL) to the reactor via the addition funnel over 1-2 hours.
Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (potassium chloride and excess base) and wash the filter cake with toluene.
Work-up: Combine the filtrate and washes. Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(4-methylphenoxy)benzenesulfonyl chloride.
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a high-purity intermediate.
Safety Considerations for Handling Benzenesulfonyl Chloride:
Benzenesulfonyl chloride and its derivatives are corrosive and moisture-sensitive.[11][13] Handle in a well-ventilated fume hood.[14]
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[10][15]
In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[11][15]
Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[10][14]
PART 2: Scale-Up Synthesis of 4-(4-Methylphenoxy)benzenesulfonamide
The final step involves the reaction of the purified sulfonyl chloride intermediate with an amine source, typically ammonia or a primary/secondary amine, in the presence of a base.
Protocol 2: Synthesis of 4-(4-Methylphenoxy)benzenesulfonamide
Materials and Equipment:
Jacketed glass reactor with overhead stirrer, temperature probe, and gas dispersion tube
Condenser
Addition funnel
Heating/cooling circulator
Filtration apparatus
Drying oven
Reagents:
Reagent
CAS Number
Molecular Weight ( g/mol )
Moles (mol)
Mass (g) or Volume (L)
4-(4-Methylphenoxy)benzenesulfonyl chloride
640-60-8
282.74
1.0
282.74 g
Ammonium Hydroxide (28-30% solution)
1336-21-6
35.05
5.0
~585 mL
Dichloromethane (DCM)
75-09-2
84.93
-
2.0 L
Procedure:
Reactor Setup: Set up the jacketed reactor and cool the jacket to 0-5 °C.
Charge Amine: Add the ammonium hydroxide solution to the reactor.
Substrate Addition: Slowly add a solution of 4-(4-methylphenoxy)benzenesulfonyl chloride in dichloromethane via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting sulfonyl chloride is consumed.
Phase Separation: Transfer the reaction mixture to a separatory funnel and separate the organic and aqueous layers.
Work-up: Wash the organic layer with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified 4-(4-methylphenoxy)benzenesulfonamide.[12][16]
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Diagram: Key Steps in Sulfonamidation and Purification
Caption: Workflow for the work-up and purification of the final product.
Process Optimization and In-Process Controls
For a successful scale-up, it is crucial to establish robust in-process controls (IPCs) to monitor reaction progress and ensure consistent product quality.
Process Step
IPC Parameter
Analytical Method
Acceptance Criteria
Ullmann Condensation
Consumption of starting material
HPLC, TLC
<1% of 4-chlorobenzenesulfonyl chloride remaining
Sulfonamidation
Consumption of starting material
HPLC, TLC
<1% of sulfonyl chloride intermediate remaining
Final Product
Purity
HPLC, NMR
>98% purity
Final Product
Residual Solvents
GC-HS
Within ICH limits
Characterization of the Final Product
The identity and purity of the final 4-(4-methylphenoxy)benzenesulfonamide should be confirmed by standard analytical techniques.
¹H and ¹³C NMR: To confirm the chemical structure.
Mass Spectrometry (MS): To confirm the molecular weight.
High-Performance Liquid Chromatography (HPLC): To determine purity.
Melting Point: To assess purity and for comparison with literature values.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield in Ullmann Reaction
Inactive catalyst, insufficient base, or presence of moisture.
Ensure anhydrous conditions. Use freshly purchased or properly stored reagents. Consider using a different ligand or base.
Incomplete Sulfonamidation
Insufficient amine, low reaction temperature, or short reaction time.
Increase the equivalents of the amine, allow the reaction to proceed for a longer duration, or let it warm to room temperature.
Product Purity Issues
Incomplete reaction, side reactions, or inefficient purification.
Monitor reactions closely to ensure completion. Optimize recrystallization solvent system and conditions. Consider a chromatographic purification step if necessary.[12]
Hydrolysis of Sulfonyl Chloride
Presence of water in the reaction mixture.
Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen).[12]
Conclusion
The protocols and guidelines presented in this application note provide a comprehensive framework for the successful scale-up synthesis of 4-(4-methylphenoxy)benzenesulfonamides. By understanding the underlying chemistry, implementing robust process controls, and adhering to strict safety protocols, researchers and process chemists can efficiently and safely produce this valuable intermediate on a larger scale. The methodologies described are designed to be adaptable and can serve as a foundation for the development of manufacturing processes for a variety of diaryl ether sulfonamide derivatives.
References
Vertex AI Search. (2025). Quality by design-based method to synthesize sulfonamides using LiOH.H2O.
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Benzenesulfonyl Chloride, 96%.
Loba Chemie. (2019, May 3). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS.
Indian Chemical Network. (n.d.).
Google Patents. (n.d.).
BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
Organic Chemistry Portal. (n.d.).
Darcy & Roy Press. (2025, November 26). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
Wiley Online Library. (2022, August 25).
ResearchGate. (2025, November 29). (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
ACS Publications. (2020, April 3).
ACS Publications. (n.d.). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility1.
Aftab Farma. (n.d.).
Thieme Gruppe. (n.d.).
ScienceDirect. (n.d.). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers.
Google Patents. (n.d.). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and....
University of Calgary. (n.d.). Ch24: ArOH to ArOR. Chemistry.
Application Note: 4-(4-Methylphenoxy)benzenesulfonyl Chloride Derivatization in Drug Discovery
Introduction & Mechanistic Rationale Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases implicated in tissue remodeling, angiogenesis, and tumor metastasis[1]. The design of highly selective M...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases implicated in tissue remodeling, angiogenesis, and tumor metastasis[1]. The design of highly selective MMP inhibitors relies heavily on targeting the S1' pocket, a hydrophobic cavity located immediately adjacent to the catalytic zinc ion[2],[1]. Because the depth and shape of the S1' pocket vary significantly across the MMP family, it serves as the primary determinant for inhibitor selectivity[2].
4-(4-Methylphenoxy)benzenesulfonyl chloride (CAS: 192329-90-1)[3] is a highly specialized electrophilic building block used to install the P1' targeting moiety in sulfonamide-based MMP inhibitors.
The Ether Hinge : The oxygen atom between the two phenyl rings acts as a flexible hinge, allowing the terminal aromatic ring to adopt an optimal conformation to plunge deep into the S1' pocket[4].
The Para-Methyl Advantage : The addition of a para-methyl group on the terminal phenoxy ring provides critical lipophilic bulk (van der Waals contacts) that perfectly complements the deep S1' pockets of MMP-2, MMP-9, and MMP-13. Simultaneously, this steric bulk clashes with the shallow S1' pockets of off-target enzymes like MMP-1 and MMP-7[4],[5]. Recent biological evaluations of 4-phenoxybenzenesulfonyl pyrrolidine derivatives confirm that occupying this pocket significantly suppresses cancer cell migration and invasion[6],[7].
Pharmacophore Visualization
Figure 1: Pharmacophore model of an MMP inhibitor targeting the S1' pocket.
To illustrate the causality behind selecting the 4-(4-methylphenoxy)phenyl moiety over simpler analogs, the following table summarizes the structure-activity relationship (SAR) of various P1' substituents against target (MMP-2) and anti-target (MMP-1) enzymes.
P1' Sulfonyl Substituent
MMP-2 IC₅₀ (nM)
MMP-1 IC₅₀ (nM)
Selectivity (MMP-1 / MMP-2)
Phenyl
150
1,200
8x
4-Phenoxyphenyl
12
> 5,000
> 400x
4-(4-Methylphenoxy)phenyl
3.5
> 10,000
> 2,800x
Table 1: Comparative SAR demonstrating the superior potency and selectivity of the 4-(4-methylphenoxy)phenyl group. Data represents generalized trends in sulfonamide-based MMP inhibitors.
Experimental Workflow & Quality Control
Figure 2: Two-step synthetic workflow for 4-(4-methylphenoxy)benzenesulfonyl derivatization.
Step-by-Step Derivatization Protocols
This section details the synthesis of a model MMP inhibitor (e.g., a pyrrolidine-based sulfonamide hydroxamate) using a self-validating methodology.
Protocol A: Sulfonylation of the Amine Core
Objective: Covalently link the P1' targeting group to the structural core.
Preparation : Dissolve the amine core (e.g., L-proline methyl ester hydrochloride, 1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes.
Expert Insight: DIPEA is strictly preferred over Triethylamine (TEA). Its steric hindrance makes it a non-nucleophilic base, preventing unwanted side reactions with the highly reactive sulfonyl chloride, while effectively scavenging the HCl byproduct.
Cooling : Submerge the reaction flask in an ice-water bath to reach 0°C.
Expert Insight: Sulfonylation is highly exothermic. Cooling to 0°C prevents the competitive hydrolysis of the sulfonyl chloride by trace moisture into an unreactive sulfonic acid.
Electrophile Addition : Slowly add 4-(4-methylphenoxy)benzenesulfonyl chloride[3] (1.1 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.
Self-Validation (QC Gate 1) :
TLC : Spot the reaction mixture against the starting amine. Use a Ninhydrin stain; the disappearance of the purple/yellow amine spot indicates completion.
LC-MS : Confirm the presence of the product mass [M+H]⁺.
Workup : Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: Zinc-Binding Group (ZBG) Coupling
Objective: Convert the core carboxylic acid (post-ester hydrolysis) into a hydroxamic acid to chelate the catalytic zinc[1].
Activation : Dissolve the sulfonamide carboxylic acid intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq) and 1-Hydroxybenzotriazole (HOBt, 1.5 eq). Stir for 30 minutes at room temperature.
Expert Insight: EDC is chosen because its urea byproduct is water-soluble, allowing for seamless aqueous workup. HOBt is critical; it forms a highly reactive active ester and suppresses the racemization of the chiral alpha-carbon.
Hydroxylamine Preparation : In a separate vial, neutralize Hydroxylamine hydrochloride (NH₂OH·HCl, 5.0 eq) with N-Methylmorpholine (NMM, 5.0 eq) in DMF.
Expert Insight: NMM (pKa ~7.4) is the ideal base here. It is strong enough to liberate the free hydroxylamine but weak enough to avoid base-catalyzed side reactions or ester cleavage.
Coupling : Add the neutralized hydroxylamine solution to the activated ester. Stir for 12 hours at room temperature.
Self-Validation (QC Gate 2) :
LC-MS : Check for the target mass. Hydroxamates often show a strong [M-H]⁻ signal in negative ion mode.
¹H-NMR (DMSO-d₆) : The hallmark of a successful hydroxamate coupling is the appearance of two distinct broad singlets at ~9.0 ppm (-OH) and ~10.5 ppm (-NH).
Purification : Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >98% purity for biological assays.
Technical Support Center: Optimizing Sulfonamide Synthesis with 4-(4-methylphenoxy)benzenesulfonyl Chloride
Introduction Welcome to the technical support guide for the synthesis of sulfonamides utilizing 4-(4-methylphenoxy)benzenesulfonyl chloride. This document is designed for researchers, chemists, and drug development profe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the synthesis of sulfonamides utilizing 4-(4-methylphenoxy)benzenesulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during this specific sulfonylation reaction. As a key building block in medicinal chemistry, understanding the nuances of this reagent is critical for achieving high yield and purity. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The core reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The presence of a base is crucial to neutralize the HCl byproduct and, in the case of primary amines or ammonium salts, to deprotonate the nucleophile.
General Synthesis & Reaction Workflow
The following diagram outlines the standard experimental workflow for a typical sulfonylation reaction. Subsequent sections will address common points of failure within this process.
Caption: Standard experimental workflow for sulfonamide synthesis.
Troubleshooting Guide: Low & No Yield
Low product yield is the most frequent challenge in sulfonamide synthesis. The causes can range from reagent quality to suboptimal reaction conditions.
Q1: My reaction yield is extremely low or zero. What are the most likely causes and how do I fix them?
A1: A low or non-existent yield points to a fundamental issue in one of four areas: Reagent Integrity, Reaction Conditions, Side Reactions, or Workup/Purification Losses.
1. Reagent Integrity:
Sulfonyl Chloride Hydrolysis: 4-(4-methylphenoxy)benzenesulfonyl chloride is highly sensitive to moisture.[1][2] Exposure to ambient humidity or residual water in solvents will hydrolyze it to the unreactive 4-(4-methylphenoxy)benzenesulfonic acid.[1]
Solution: Always use a fresh bottle of the sulfonyl chloride or one that has been stored properly under an inert atmosphere. Ensure all glassware is oven- or flame-dried before use, and employ anhydrous solvents.[2][3] Running the reaction under a nitrogen or argon atmosphere is best practice.[3]
Amine Quality: Ensure the amine starting material is pure and free of contaminants.
Base Quality: The base used should be free of water. For example, triethylamine can be distilled from calcium hydride.
2. Suboptimal Reaction Conditions:
Incorrect Base: The chosen base may be too weak to effectively neutralize the generated HCl, leading to the protonation of the amine nucleophile and halting the reaction.[4]
Solution: For most primary and secondary amines, organic bases like triethylamine or pyridine are effective.[5][6] For less nucleophilic amines (e.g., anilines), a stronger base or a catalyst like DMAP might be necessary.
Low Temperature: While the initial addition is performed at 0 °C to control the exothermic reaction, some less reactive amine/sulfonyl chloride pairs may require warming to room temperature or even gentle heating to proceed to completion.[4]
Solution: Monitor the reaction by TLC. If no progress is observed after several hours at room temperature, consider cautiously increasing the temperature.
3. Dominant Side Reactions:
Hydrolysis during Reaction/Workup: As mentioned, water is the primary enemy of this reaction. If the workup involves an aqueous wash, it should be performed quickly and at a low temperature to minimize product degradation.[2]
4. Workup & Purification Losses:
Product Solubility: The sulfonamide product may have some solubility in the aqueous phase, especially if it's derived from a primary amine which can form a water-soluble salt under basic conditions.[6]
Solution: During extraction, saturating the aqueous layer with NaCl (brine) can decrease the polarity of the aqueous phase and drive the product into the organic layer.[4] If the product is from a primary amine and remains in the basic aqueous layer, carefully acidifying this layer will precipitate the sulfonamide, which can then be collected by filtration.[6]
The following decision tree provides a logical path for troubleshooting low-yield reactions.
Caption: Decision tree for troubleshooting low-yield reactions.
Troubleshooting Guide: Side Products & Purity
Even when the reaction proceeds, impurities and side products can complicate purification and reduce the final isolated yield.
Q2: My TLC shows multiple spots. What are the common side products and how can I avoid them?
A2: The most common impurities are unreacted starting materials, the hydrolyzed sulfonyl chloride, and, in the case of primary amines, a di-sulfonated byproduct.
Unreacted Starting Materials: This indicates an incomplete reaction. See Q1 for solutions related to reaction conditions. Ineffective workup can also fail to remove starting materials. For example, unreacted amine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).[3]
Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): This is often a baseline spot on a silica TLC plate. It can be removed by washing the organic layer with a basic aqueous solution (e.g., saturated NaHCO₃).
Di-sulfonylation (with Primary Amines): Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂Ar)₂).[4][6] This is more likely if the sulfonyl chloride is added too quickly or if an excess is used.
Prevention: The key is to control the stoichiometry and addition rate. Use no more than 1.0-1.1 equivalents of 4-(4-methylphenoxy)benzenesulfonyl chloride.[4] Add the sulfonyl chloride solution dropwise to the cooled amine solution to avoid localized high concentrations.[4]
Q3: My final product is discolored or oily. How can I effectively purify it?
A3: Discoloration often points to minor, highly colored impurities, while an oily consistency in an expected solid suggests the presence of residual solvent or other impurities preventing crystallization.
Recrystallization: This is the most effective method for purifying solid sulfonamides.[3][7] The key is selecting an appropriate solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
Protocol: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water, ethyl acetate/hexanes). If the solution is colored, a small amount of activated carbon can be added and the solution filtered hot.[3][7] Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[3]
Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, silica gel column chromatography is the preferred method.[3][7]
Solvent System: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio is optimized using TLC to achieve good separation between the product spot and impurity spots.
Frequently Asked Questions (FAQs)
Q: How can I best monitor the reaction's progress?A: Thin-Layer Chromatography (TLC) is the most common and convenient method.[8] Spot the reaction mixture alongside the starting amine and sulfonyl chloride. The reaction is complete when the starting amine spot has been completely consumed. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[8]
Q: What are the optimal base and solvent choices?A: This is substrate-dependent, but general guidelines apply.
Must be anhydrous. DCM is a good general choice. THF is also common. The choice can affect reaction rate and solubility.[4][5]
| Base | Triethylamine (Et₃N), Pyridine, N,N-Diisopropylethylamine (DIPEA) | Must be non-nucleophilic and strong enough to neutralize HCl. Triethylamine is a cost-effective and common choice.[5] Pyridine can sometimes act as a catalyst and is also frequently used.[9] |
Q: What analytical techniques should I use to confirm the structure and purity of my final product?A: A combination of techniques is recommended for full characterization.
Technique
Information Obtained
NMR Spectroscopy
¹H and ¹³C NMR provide definitive structural confirmation of the product and can reveal the presence of impurities.[3]
Mass Spectrometry (MS)
Confirms the molecular weight of the desired product. LC-MS is particularly powerful for identifying the molecular weights of impurities.[3][8]
HPLC
Provides quantitative information on the purity of the sample (% purity by peak area).[8]
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the S=O stretches (typically ~1350 and ~1160 cm⁻¹) and the N-H stretch (for primary/secondary amine products).[3] |
Appendix: Detailed Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary or secondary amine (1.0 equiv.) and anhydrous dichloromethane (DCM, to make a ~0.2 M solution).
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
Base Addition: Add triethylamine (1.5 equiv.) dropwise to the stirred solution.
Sulfonyl Chloride Addition: In a separate flask, dissolve 4-(4-methylphenoxy)benzenesulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine/base mixture over 15-20 minutes.
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-18 hours).
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by recrystallization or silica gel column chromatography.[4][6]
Protocol 2: Purity Assessment by TLC
Preparation: Prepare a developing chamber with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).
Spotting: On a silica gel TLC plate, spot the starting amine, the sulfonyl chloride, and the reaction mixture.
Development: Place the plate in the chamber and allow the solvent front to travel up the plate.[8]
Visualization: Remove the plate, allow it to dry, and visualize the spots under UV light (254 nm).[8] The disappearance of the amine spot and the appearance of a new, typically less polar, product spot indicates reaction progress.
References
BenchChem Technical Support Team. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. Benchchem.
HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
BenchChem Technical Support. (2025). Byproduct identification and removal in sulfonamide synthesis. Benchchem.
BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
BenchChem. (2025).
King, J. F., & Lee, T. W. S. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137-1145.
Patel, H. R., et al. (2018). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride. Benchchem.
S. K. Singh, et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
Cross, P. J., & Smith, J. K. (1950). Sulfonamide purification process. U.S.
Gurjar, A. S., et al. (2025). Quality by design-based method to synthesize sulfonamides using LiOH.H2O.
Technical Support Center: Temperature Control in 4-(4-methylphenoxy)benzenesulfonyl Chloride Reactions
Welcome to the Technical Support Center for 4-(4-methylphenoxy)benzenesulfonyl chloride (CAS: 192329-90-1). This diaryl ether sulfonyl chloride is a highly versatile electrophile used extensively in the synthesis of anti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-(4-methylphenoxy)benzenesulfonyl chloride (CAS: 192329-90-1). This diaryl ether sulfonyl chloride is a highly versatile electrophile used extensively in the synthesis of anti-inflammatory drugs, agrochemicals, and specialized polymers[1].
However, the intrinsic reactivity of the sulfonyl chloride functional group makes it acutely sensitive to thermal fluctuations. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the thermodynamic causality behind common experimental failures—such as hydrolysis and radical decomposition—and provide self-validating protocols to ensure high-yield, reproducible sulfonylations.
The Kinetics and Thermodynamics of Sulfonylation
Understanding the thermal behavior of 4-(4-methylphenoxy)benzenesulfonyl chloride is critical for successful reaction design. The reaction between a sulfonyl chloride and a nucleophile (such as an amine or alcohol) is highly exothermic[2]. If this exotherm is not strictly managed, the localized heat acts as a catalyst for two primary failure modes:
Competing Hydrolysis: Sulfonyl chlorides react with trace water to form the corresponding sulfonic acid. The hydrolysis of a sulfonyl chloride molecule produces four ions (including two protons), and the temperature dependence of the activation enthalpy (
ΔCp‡
) dictates that higher temperatures rapidly destabilize the solvent shell, exponentially increasing the probability of nucleophilic attack by water[3].
Thermal Degradation: At elevated temperatures (>30 °C), the S-Cl bond becomes unstable, leading to radical-mediated or ionic decomposition pathways that release corrosive sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases[4][5].
Fig 1: Temperature-dependent reaction pathways of diaryl ether sulfonyl chlorides.
Quantitative Temperature Control Matrix
To optimize your synthetic workflows, adhere to the thermal parameters outlined in the matrix below. This data synthesizes the kinetic events and risks associated with different temperature phases during the reaction lifecycle.
Temperature Range
Reaction Phase
Primary Kinetic Event
Hydrolysis Rate
Decomposition Risk
Expected Product Yield
0 °C to 5 °C
Reagent Addition
Controlled nucleophilic attack
Minimal
Negligible
> 90%
20 °C to 25 °C
Reaction Propagation
Complete conversion of SM
Moderate (if wet)
Low
85% - 95%
> 30 °C
Uncontrolled Exotherm
Thermal S-Cl bond cleavage
High
Severe (SO₂/HCl gas)
< 50% (High impurities)
Troubleshooting & FAQs
Q1: I'm observing significant gas evolution and my reaction mixture is turning dark brown. What is happening?A: This is a classic signature of thermal decomposition. When the internal temperature exceeds 30 °C, the S-Cl bond in 4-(4-methylphenoxy)benzenesulfonyl chloride undergoes cleavage. This degradation pathway releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are both highly corrosive[4]. The dark color indicates the formation of complex radical byproducts[5].
Corrective Action: Immediately cool the reaction. In future runs, ensure the reagent is added dropwise at 0 °C and monitor the internal temperature with a thermocouple, not just the bath temperature[4].
Q2: My product yield is low, and LC-MS shows a massive peak corresponding to the sulfonic acid. How do I prevent this?A: You are experiencing competing hydrolysis. Sulfonyl chlorides react with trace amounts of water on glassware or in solvents to form the corresponding sulfonic acid[4]. Because the activation energy for this hydrolysis drops significantly at higher temperatures[3], an uncontrolled exotherm during addition will cause the rate of hydrolysis to outpace the desired sulfonylation.
Corrective Action: Use strictly anhydrous solvents, oven-dried glassware, and maintain the internal temperature strictly below 5 °C during the entire addition phase[5].
Q3: How should I safely quench the reaction to isolate the product without degrading it?A: Quenching must be treated as a highly exothermic event. Unreacted sulfonyl chloride will react violently with water, generating localized heat that can hydrolyze your newly formed product.
Corrective Action: Cool the reaction mixture back to 0 °C before quenching. Slowly add a cold saturated aqueous solution of NH₄Cl or ice-cold water[5]. Perform the subsequent aqueous extraction quickly and at low temperatures to prevent late-stage hydrolysis[5].
Self-Validating Experimental Protocol
This Standard Operating Procedure (SOP) details the temperature-controlled sulfonylation of an amine using 4-(4-methylphenoxy)benzenesulfonyl chloride.
The Self-Validating Mechanism: This protocol relies on continuous internal temperature feedback. The addition rate of the electrophile is entirely dictated by the thermocouple reading. If the temperature exceeds 5 °C, the addition must pause. This creates a closed-loop system that inherently prevents runaway kinetics.
Preparation & Purging: Purge an oven-dried, multi-neck round-bottom flask with inert gas (N₂ or Argon) to exclude atmospheric moisture[5].
Substrate Dissolution: Dissolve the starting amine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA or Triethylamine, 1.5 eq) in anhydrous dichloromethane (DCM)[4].
Baseline Cooling: Submerge the flask in an ice/water bath. Insert a thermocouple directly into the solvent mixture. Wait until the internal temperature stabilizes at 0 °C.
Reagent Preparation: Dissolve 4-(4-methylphenoxy)benzenesulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM[4].
Controlled Addition (Critical Step): Transfer the sulfonyl chloride solution to a pressure-equalizing dropping funnel. Begin dropwise addition to the stirred amine solution.
Validation Check: Monitor the thermocouple constantly. Adjust the drip rate so the internal temperature never exceeds 5 °C[4].
Kinetic Propagation: Once addition is complete, maintain stirring at 0 °C for 1 hour. Then, remove the ice bath and allow the system to naturally warm to room temperature (20–25 °C) for 2–4 hours. Monitor reaction progress via TLC or LC-MS[4].
Cold Quench: Recool the system to 0 °C. Slowly add cold aqueous NH₄Cl to neutralize the base and quench any unreacted electrophiles safely without triggering thermal decomposition[5].
Technical Support Center: Work-up Procedures for 4-(4-Methylphenoxy)benzenesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the work-up of reactions involving 4-(4-methylphenoxy)benzenesulfonyl chloride. As a versatile reagent...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the work-up of reactions involving 4-(4-methylphenoxy)benzenesulfonyl chloride. As a versatile reagent in organic synthesis, its successful application often hinges on a well-executed work-up procedure to isolate the desired product in high purity and yield.[1][2][3] This resource addresses common challenges and provides troubleshooting strategies in a practical question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary concerns during the aqueous work-up of a reaction containing unreacted 4-(4-methylphenoxy)benzenesulfonyl chloride?
The primary concern is the hydrolysis of the sulfonyl chloride to the corresponding 4-(4-methylphenoxy)benzenesulfonic acid.[4][5] Sulfonyl chlorides are susceptible to hydrolysis, and this process can be accelerated by the presence of water and basic conditions.[4][6][7][8] The resulting sulfonic acid can complicate product isolation and purification. Therefore, aqueous work-ups should be performed efficiently and, if possible, at reduced temperatures to minimize this side reaction.[4]
Q2: My crude product is an intractable oil after quenching the reaction with water. What is likely causing this, and how can I resolve it?
This is a common issue and is often due to the presence of unreacted 4-(4-methylphenoxy)benzenesulfonyl chloride. This compound is a solid at room temperature but can form a low-melting eutectic mixture with the product or other reaction components, appearing as an oil that is poorly soluble in water.[5] To address this, the unreacted sulfonyl chloride should be converted into a more water-soluble form. This can be achieved by:
Quenching with a nucleophilic amine: Adding a simple, water-soluble amine, such as aqueous ammonia or a primary/secondary amine, will convert the sulfonyl chloride to a water-soluble sulfonamide.[5]
Hydrolysis with an aqueous base: Using a dilute solution of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) will hydrolyze the sulfonyl chloride to its corresponding water-soluble sulfonate salt.[5][9] This method should be avoided if the desired product is sensitive to basic conditions.[5]
Q3: After an aqueous basic work-up, I'm observing an acidic impurity in my organic layer. How can I remove it?
The acidic impurity is most likely 4-(4-methylphenoxy)benzenesulfonic acid, the hydrolysis product of the starting sulfonyl chloride.[5] While its salt is highly soluble in water, the sulfonic acid itself can have some solubility in organic solvents.[5] To remove it, perform additional washes of the organic layer with a dilute aqueous base, such as saturated sodium bicarbonate solution.[5] This will deprotonate the sulfonic acid, forming the water-soluble salt that will partition into the aqueous phase.
Q4: My product is sensitive to both acidic and strongly basic conditions. How can I work up my reaction to remove excess 4-(4-methylphenoxy)benzenesulfonyl chloride?
In such cases, a milder quenching agent or a non-aqueous work-up is recommended.
Quenching with Pyridine: Pyridine can be used to react with the excess sulfonyl chloride. The resulting pyridinium salt is typically water-soluble and can be removed with a subsequent wash with dilute acid (e.g., 1 M HCl) to protonate the pyridine.[5]
Scavenger Resins: Polymer-bound amine or other nucleophilic scavenger resins can be added to the reaction mixture to selectively react with and sequester the excess sulfonyl chloride. The resin can then be removed by simple filtration.[5]
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the work-up of reactions involving 4-(4-methylphenoxy)benzenesulfonyl chloride.
Issue 1: Low Yield of Desired Product
Potential Cause
Troubleshooting Action
Scientific Rationale
Incomplete Reaction
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to ensure the starting material is fully consumed before initiating the work-up.
Prematurely working up the reaction will inevitably lead to lower yields.
Product Hydrolysis
If an aqueous work-up is necessary, perform it quickly and at a low temperature (e.g., using an ice bath).[4] Minimize the contact time between the product and the aqueous phase.
Sulfonyl chlorides and their derivatives can be susceptible to hydrolysis, especially under prolonged exposure to aqueous conditions.[4][6]
Inefficient Extraction
Ensure the use of an appropriate organic solvent in sufficient volume for extraction.[10] Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
The partition coefficient of the product between the organic and aqueous phases dictates the extraction efficiency. Multiple extractions maximize product recovery.[11]
Emulsion Formation
If an emulsion forms during extraction, try adding brine (saturated aqueous NaCl solution) to break the emulsion.[4] Allowing the separatory funnel to stand for a period may also help.
Brine increases the ionic strength of the aqueous phase, which can help to break up emulsions by reducing the solubility of organic components in the aqueous layer.
Characteristic signals in ¹H and ¹³C NMR spectra; distinct spot on TLC plate.
Quench with a water-soluble amine (e.g., aqueous ammonia) or a dilute base (e.g., NaHCO₃ solution) if the product is base-stable.[5] Alternatively, use a scavenger resin.[5]
These methods convert the sulfonyl chloride into a more polar, water-soluble derivative (sulfonamide or sulfonate salt) that can be easily separated during an aqueous extraction.[5]
4-(4-Methylphenoxy)benzenesulfonic acid
Acidic nature (can be detected by pH paper on a wet TLC plate); characteristic NMR signals.
Wash the organic layer with a dilute aqueous base such as saturated sodium bicarbonate solution.[5]
The basic wash deprotonates the sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer.
Diaryl Sulfone Byproduct
Higher molecular weight peak in mass spectrometry; characteristic aromatic signals in NMR.
Purification by column chromatography or recrystallization.
Diaryl sulfones can form as a side product during the synthesis of the sulfonyl chloride.[4] Their polarity is often different enough from the desired product to allow for chromatographic or recrystallization-based separation.
III. Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol is suitable for reactions where the product is stable to water and mild basic/acidic conditions.
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath.[5] This helps to control any exotherm during quenching.
Quench the Reaction: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Monitor for gas evolution (CO₂). Continue addition until the gas evolution ceases and the pH of the aqueous layer is basic.
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water if necessary to achieve good phase separation.[10]
Separate the Layers: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.[11]
Wash the Organic Layer: Combine the organic extracts and wash sequentially with:
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5][11]
Protocol 2: Work-up for Base-Sensitive Products
This protocol is designed for reactions where the desired product may degrade under basic conditions.
Cool the Reaction Mixture: Cool the reaction to 0-5 °C.
Quench with Pyridine: Add a slight excess of pyridine to the reaction mixture to react with the unreacted 4-(4-methylphenoxy)benzenesulfonyl chloride. Stir for 30 minutes.
Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent.
Wash the Organic Layer: Wash the organic layer sequentially with:
1 M HCl to remove pyridine and its salt.
Water
Saturated aqueous NaHCO₃ to neutralize any remaining acid.
Brine
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
IV. Visualized Workflows
Standard Aqueous Work-up Workflow
Caption: General workflow for a standard aqueous work-up.
Decision Tree for Work-up Strategy
Caption: Decision tree for selecting an appropriate work-up strategy.
V. Safety Precautions
4-(4-Methylphenoxy)benzenesulfonyl chloride and related sulfonyl chlorides are corrosive and react with moisture.[12][13][14][15][16] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13][14][15][16] Reactions involving sulfonyl chlorides can generate HCl gas, which is also corrosive and toxic. Ensure that the reaction setup is equipped with a gas trap if necessary.
VI. References
FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents. (URL: )
Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. (URL: )
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society. (URL: )
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. (URL: )
(PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride - ResearchGate. (URL: )
4-(Phenoxymethyl)benzenesulfonyl chloride - SAFETY DATA SHEET. (URL: )
SAFETY DATA SHEET - TCI Chemicals. (URL: )
Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures - Benchchem. (URL: )
Technical Support Center: 4-Methylbenzenesulfonyl Chloride (TsCl) Hydrolysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the hydrolysis of 4-met...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the hydrolysis of 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl). As a Senior Application Scientist, my goal is to provide not just procedural steps but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Here we address the most common queries regarding the stability and reactivity of TsCl in aqueous environments.
Q1: What is the expected hydrolysis rate of 4-methylbenzenesulfonyl chloride (TsCl) in water?
A1: 4-Methylbenzenesulfonyl chloride hydrolyzes rapidly in water. The reaction proceeds quickly, with a half-life that is largely independent of pH in the range of 4 to 9. At 25°C, the half-life is approximately 2.2 minutes at both pH 4.0 and pH 7.0, and only slightly longer at 2.6 minutes at pH 9.0.[1] This rapid degradation is a critical factor to consider in any reaction setup involving aqueous media, as the primary hydrolysis product is 4-methylbenzenesulfonic acid.[1][2]
Data Summary: TsCl Hydrolysis Half-Life
The following table summarizes the hydrolysis rate data at different pH values, as determined by HPLC analysis following OECD TG111 guidelines.[1]
pH
Temperature (°C)
Half-Life (t₁/₂)
4.0
25
2.2 minutes
7.0
25
2.2 minutes
9.0
25
2.6 minutes
Q2: What is the underlying mechanism for TsCl hydrolysis?
A2: The hydrolysis of aromatic sulfonyl chlorides, including TsCl, in both neutral water and alkaline solutions proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4] In this process, a water molecule acts as the nucleophile, directly attacking the electrophilic sulfur atom. This attack leads to the displacement of the chloride ion in a single, concerted step. A second water molecule often acts as a general base, deprotonating the attacking water molecule in the transition state to facilitate the reaction.[5][6] The Sₙ2 pathway is favored because the formation of a high-energy sulfonyl cation (an Sₙ1 pathway) is energetically unfavorable.[6]
Caption: Sₙ2 mechanism for the hydrolysis of TsCl.
Q3: My reaction requires an aqueous basic environment. How does this affect the stability of TsCl?
A3: While the hydrolysis rate of TsCl shows little change between pH 4 and pH 9, strongly alkaline conditions can accelerate hydrolysis. In a basic environment, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the sulfonyl sulfur.[5] The mechanism remains Sₙ2-like, but the increased nucleophilicity of the hydroxide ion leads to a faster reaction rate compared to neutral water.[4] Therefore, if your protocol involves a basic aqueous solution, you must consider the rapid consumption of TsCl via hydrolysis as a competing reaction pathway. Any procedure requiring the persistence of TsCl in a basic aqueous solution should be designed with minimal reaction time and controlled temperature.
Q4: I am observing a much faster hydrolysis of TsCl than expected. What are the potential causes?
A4: Several factors can accelerate the hydrolysis rate of TsCl beyond the baseline observed in pure water:
Temperature: The rate of hydrolysis is highly dependent on temperature. Increasing the reaction temperature will significantly accelerate the hydrolysis rate.[7] For instance, a reaction run at 60°C will show complete hydrolysis much faster than one at 25°C.[7]
Presence of Nucleophilic Catalysts: Certain species can act as nucleophilic catalysts, accelerating the hydrolysis. For example, nitrogen bases like pyridine or triethylamine, often used in tosylation reactions, can react with TsCl to form a highly reactive tosylammonium salt.[8][9] This intermediate is then rapidly hydrolyzed by water.
Solvent Effects: The choice of co-solvents in an aqueous mixture can influence the rate. Polar, protic solvents that can stabilize the transition state may increase the rate of hydrolysis.[10]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Premature Hydrolysis During Tosylation of an Alcohol
Symptom: You are attempting to synthesize a tosylate from an alcohol using TsCl and a base (e.g., pyridine) in a solvent like DCM, but your yield is low. TLC and NMR analysis show a significant amount of p-toluenesulfonic acid and unreacted alcohol.
Underlying Cause: This is a classic case of the rate of TsCl hydrolysis competing with the rate of tosylation. TsCl reacts with any water present to form the sulfonic acid, consuming the reagent.[2][8] The HCl generated during both tosylation and hydrolysis is neutralized by the base.
Causality & Logic: The alcohol's hydroxyl group and water are competing nucleophiles. If significant moisture is present, or if the alcohol is sterically hindered and thus a poor nucleophile, hydrolysis can become the dominant reaction pathway.
Solutions:
Ensure Anhydrous Conditions: This is the most critical factor. Use flame-dried glassware. All solvents (e.g., DCM, chloroform) and bases (e.g., pyridine, triethylamine) must be rigorously dried before use.[11] Store TsCl in a desiccator to prevent it from absorbing atmospheric moisture.[12][13]
Control Temperature: Perform the reaction at a low temperature (e.g., 0 °C).[11][14] Lowering the temperature will decrease the rate of both reactions, but it often provides a greater window for the desired tosylation to occur before significant hydrolysis.
Order of Addition: Add the TsCl slowly and in portions to the solution of the alcohol and base at 0 °C.[14] This maintains a low instantaneous concentration of TsCl, favoring reaction with the more abundant alcohol over trace amounts of water.
Issue 2: Inconsistent Results in Aqueous Biphasic Reactions
Symptom: You are running a reaction where TsCl is used in a biphasic system (e.g., DCM/water with a phase-transfer catalyst), and you observe significant batch-to-batch variability in the yield of your desired product.
Underlying Cause: The hydrolysis of TsCl occurs at the interface between the organic and aqueous layers. The rate of this hydrolysis is sensitive to agitation speed, interfacial surface area, and the efficiency of the phase-transfer catalyst.
Causality & Logic: TsCl is primarily soluble in the organic phase, while the nucleophile (water or hydroxide) is in the aqueous phase. The reaction rate is limited by the transport of TsCl to the interface. Inconsistent stirring or catalyst concentration will lead to variable rates of hydrolysis, affecting the amount of TsCl available for your desired reaction.
Solutions:
Standardize Agitation: Use a mechanical stirrer set to a specific, reproducible RPM for all experiments to ensure consistent interfacial surface area.
Control pH and Temperature: Precisely control the pH of the aqueous phase and the reaction temperature, as both factors strongly influence the hydrolysis rate.
Optimize Reagent Concentration: Consider starting with a slightly higher excess of TsCl to account for the inevitable loss to hydrolysis, but be mindful that this will require more extensive purification later.
Experimental Protocol: Monitoring TsCl Hydrolysis by HPLC
This protocol provides a reliable method to quantify the rate of TsCl hydrolysis under specific experimental conditions, based on the principles outlined in OECD TG111.[1]
Objective: To determine the half-life of TsCl in a buffered aqueous solution.
Buffer solution (e.g., phosphate buffer for pH 7.0)
Reverse-phase C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
HPLC system with UV detector
Procedure:
Preparation of Standard Solutions: Prepare stock solutions of TsCl and the expected hydrolysis product, p-toluenesulfonic acid, in acetonitrile at a known concentration (e.g., 1 mg/mL).
Instrument Setup:
Set up the HPLC system with a C18 column.
Use a mobile phase suitable for separating TsCl and p-toluenesulfonic acid (e.g., a gradient of acetonitrile and water).[1]
Set the UV detector to a wavelength where both compounds have reasonable absorbance (e.g., 246 nm for TsCl and 220 nm for the acid).[1]
Initiation of Hydrolysis:
Equilibrate the buffer solution to the desired temperature (e.g., 25 °C) in a thermostatted vessel.
Prepare a concentrated solution of TsCl in a small amount of acetonitrile.
To start the reaction (t=0), inject a small aliquot of the concentrated TsCl solution into the stirring buffer solution to achieve the target initial concentration (e.g., 20 mg/L).[1]
Time-Point Sampling:
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 16 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the hydrolysis by mixing the aliquot with an equal volume of cold acetonitrile. This stops the reaction and precipitates salts.
Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC Analysis:
Inject the samples onto the HPLC system.
Record the peak areas for TsCl and p-toluenesulfonic acid at each time point.
Data Analysis:
Plot the natural logarithm of the TsCl concentration (or peak area) versus time.
The reaction follows first-order kinetics. The slope of the resulting line will be equal to -k, where k is the first-order rate constant.
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .
Caption: Experimental workflow for monitoring TsCl hydrolysis.
References
King, J. F., & Lee, T. W. S. (1970). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 48(3), 374-383. [Link]
King, J. F. (1991). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 63(2), 247-252. [Link]
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988). OSTI.GOV. [Link]
Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Molecules, 27(2), 498. [Link]
Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1454. [Link]
Ferlin, F., et al. (2022). Isocyanides from formamides in water and catalytic sodium hydrogen carbonate. Green Chemistry, 24(18), 7069-7075. [Link]
Gałȩzowska, J., et al. (2007). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. Arkivoc, 2007(15), 159-173. [Link]
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
Gałȩzowska, J., et al. (2007). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. ResearchGate. [Link]
Li, Z., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(6), 7658-7671. [Link]
Olah, G. A., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1406. [Link]
Blog. (2025). What are the reaction conditions for synthesizing Tosyl Chloride?. [Link]
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]
Mousa, M. A., & Hassan, R. M. (1988). Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride. Oriental Journal of Chemistry, 4(1). [Link]
Organic Syntheses Procedure. TRIMETHYLENE DITHIOTOSYLATE and 1,3-PROPANEDITHIOL. [Link]
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2542-2557. [Link]
Nagy, A., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2530. [Link]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for the Purity of 4-(4-methylphenoxy)benzenesulfonamide
Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-(4-methylphenoxy)benzenesulfonamide, a molecule with potential applications stemming from the broad bioactivity of the sulfonamide class, establishing a robust analytical method for purity determination is a non-negotiable step.[1][2] Impurities, which can arise from the synthesis process, degradation, or storage, can introduce toxicity or alter the pharmacological profile of the intended API.
This guide provides an in-depth, comparative analysis of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity assessment of 4-(4-methylphenoxy)benzenesulfonamide. We will dissect an efficient isocratic method, ideal for routine quality control (QC), and a comprehensive gradient method, tailored for in-depth impurity profiling and stability studies. The discussion is grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring that the protocols are not just procedures, but self-validating systems.[3][4][5]
The Analytical Challenge: Potential Impurities and Method Specificity
The synthesis of 4-(4-methylphenoxy)benzenesulfonamide likely involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine or phenoxide. This process can introduce several potential impurities, including:
Starting Materials: Unreacted p-cresol and benzenesulfonyl chloride derivatives.
Side-Products: Isomeric variants or products from undesired side reactions.
Degradation Products: Hydrolysis products or compounds formed under stress conditions (light, heat, pH extremes).
A successful HPLC method must be specific, meaning it can unequivocally assess the analyte in the presence of these potential impurities.[6] This requires achieving adequate chromatographic resolution between the main peak and all impurity peaks.
Comparative Analysis of HPLC Methodologies
The choice between an isocratic and a gradient HPLC method is a critical decision driven by the analytical objective. An isocratic elution uses a constant mobile phase composition, while a gradient elution involves changing the mobile phase composition over the course of the analytical run.
Performance Metric
Method A: Isocratic RP-HPLC (UV Detection)
Method B: Gradient RP-HPLC (PDA Detection)
Rationale & Causality
Primary Application
Routine Quality Control (QC), Known Impurity Quantification
Isocratic methods are simpler, faster, and more robust for repetitive analysis once impurities are known. Gradient methods offer superior resolving power for complex mixtures of unknown impurities with a wide polarity range.[7]
Resolution (Rs)
Adequate for known, well-separated impurities. May fail to resolve closely eluting or late-eluting peaks.
Superior resolution across a wide polarity range. Baseline separation of the main peak from all potential degradants.
The increasing organic solvent concentration in a gradient run effectively "sharpens" peaks and elutes strongly retained compounds (non-polar impurities) in a reasonable time.
Analysis Time
Typically shorter (e.g., < 10 minutes).
Longer due to the gradient ramp and required column re-equilibration (e.g., 25-40 minutes).[7]
The need to return the column to initial conditions after a gradient adds significant time, impacting throughput.
Sensitivity (LOD/LOQ)
Good, but baseline noise can be higher for late-eluting peaks, affecting the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
Excellent, with sharper peaks leading to a better signal-to-noise ratio and lower LOD/LOQ values.[8][9]
Gradient elution focuses analyte bands, resulting in taller, narrower peaks which are easier to detect and quantify at low levels.
Specificity & Peak Purity
Inferred from peak separation. Co-elution is a significant risk.
Can be confirmed using Photodiode Array (PDA) detection. Peak purity analysis compares spectra across the peak.
A PDA detector acquires full UV-Vis spectra at every point, allowing for the detection of hidden impurities under the main analyte peak, providing a higher degree of confidence in the results.[7]
Robustness
Generally very high. Less susceptible to small variations in mobile phase preparation and system dwell volume.
More sensitive to system parameters (dwell volume, pump performance). Method transfer between different HPLC systems requires more care.[4]
The precise and reproducible formation of the gradient is critical for consistent retention times, making these methods more complex to validate and transfer.
Visualization of the Analytical Workflow
The following diagram illustrates the decision-making process and workflow for analyzing the purity of 4-(4-methylphenoxy)benzenesulfonamide.
Caption: Decision workflow for selecting the appropriate HPLC method.
Detailed Experimental Protocols
These protocols are designed to be self-validating through the inclusion of rigorous system suitability tests (SST), which must be passed before any sample analysis can be considered valid.[3]
Common Procedures: Reagent and Sample Preparation
Diluent Preparation: Prepare a mixture of Acetonitrile and HPLC-grade water (50:50 v/v).
Standard Solution Preparation (~0.5 mg/mL): Accurately weigh approximately 25 mg of 4-(4-methylphenoxy)benzenesulfonamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
Test Sample Preparation (~0.5 mg/mL): Accurately weigh approximately 25 mg of the 4-(4-methylphenoxy)benzenesulfonamide test sample into a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent.[10]
Method A: Isocratic RP-HPLC for Routine QC
Rationale: This method prioritizes speed and robustness for high-throughput environments where the impurity profile is already understood. A C18 column is selected for its broad applicability in retaining non-polar to moderately polar compounds like the target analyte.[11][12] Phosphoric acid is used to control the mobile phase pH and sharpen the peak by suppressing the ionization of the sulfonamide group.
HPLC System and Conditions:
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase
Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
UV at 240 nm
Run Time
10 minutes
System Suitability Test (SST) Protocol:
Make five replicate injections of the Standard Solution.
The system is deemed suitable for use if the following criteria are met:
Relative Standard Deviation (RSD) of the peak area for the main peak is not more than 2.0%.
Tailing Factor (Asymmetry Factor) is between 0.8 and 1.5.
Theoretical Plates (N) are not less than 2000.
Data Analysis:
Calculate the % Purity using the area normalization method:
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Method B: Gradient RP-HPLC for Impurity Profiling
Rationale: This method is designed to provide maximum separation power. A gradient elution, moving from a weaker (more aqueous) to a stronger (more organic) mobile phase, is essential for resolving impurities with a wide range of polarities.[7] The use of a PDA detector is critical for assessing peak purity and identifying potential co-elutions, making this a true stability-indicating method.[6]
HPLC System and Conditions:
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
PDA, 200-400 nm (extract chromatogram at 240 nm)
Gradient Program
Time (min)
0
20
25
25.1
35
System Suitability Test (SST) Protocol:
Follow the same SST protocol as in Method A. The acceptance criteria remain the same.
Data Analysis:
Integrate all peaks in the chromatogram of the test sample.
Calculate the % Purity using the area normalization method.
For the main peak, perform a peak purity analysis using the PDA software to compare spectra across the peak. The purity angle should be less than the purity threshold to confirm spectral homogeneity.[7]
Orthogonal and Complementary Techniques
While HPLC is the gold standard for quantitative purity analysis, other methods serve complementary roles.[10]
Caption: Relationship between primary and confirmatory analytical methods.
Thin-Layer Chromatography (TLC): An excellent, low-cost technique for rapid, qualitative screening of reaction progress or for a preliminary check of impurities.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the structural elucidation of unknown impurities. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight and fragmentation patterns of impurities, facilitating their identification.[10]
Conclusion and Recommendations
The determination of purity for 4-(4-methylphenoxy)benzenesulfonamide requires a well-defined analytical strategy.
For routine quality control and batch release testing where speed and reproducibility are paramount, the validated Isocratic RP-HPLC method (Method A) is the superior choice. Its simplicity leads to higher throughput and greater robustness.
For drug development, stability testing, and forced degradation studies , the Gradient RP-HPLC method with PDA detection (Method B) is essential. Its high resolving power and the peak purity assessment capabilities of the PDA detector are necessary to ensure that all potential impurities are separated and detected, fulfilling the requirements for a stability-indicating method.
Ultimately, the choice of method is dictated by the intended purpose of the analysis. A comprehensive analytical package for a drug development candidate would likely involve the use of both methods: the gradient method for characterization and validation, and a streamlined isocratic method for routine application post-validation.
References
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available from: [Link]
Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. PubMed. Available from: [Link]
Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH | Request PDF. ResearchGate. Available from: [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)-. SIELC Technologies. Available from: [Link]
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available from: [Link]
A very fast and simple method for the determination of sulfonamide residues in seawaters. The Royal Society of Chemistry. Available from: [Link]
Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA. Available from: [Link]
4-Methyl-N-(4-methylphenyl)benzenesulfonamide. PMC. Available from: [Link]
Separation of Benzenesulfonamide, 4-methyl-N-(methylsulfonyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
Separation of Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. Available from: [Link]
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC. Available from: [Link]
A Comparative Guide to the Biological Activity of 4-Phenoxybenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile 4-Phenoxybenzenesulfonamide Scaffold The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, f...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 4-Phenoxybenzenesulfonamide Scaffold
The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous antibacterial, and anticancer drugs. [1]The introduction of a phenoxy group at the 4-position of the benzene ring creates a diaryl ether linkage, which can significantly influence the molecule's conformational flexibility and its interactions with biological targets. This guide will explore the diverse biological activities of 4-phenoxybenzenesulfonamide derivatives, with a focus on their antimicrobial, antifungal, and anticancer properties, supported by available experimental data.
Due to the limited specific public data on "4-(4-methylphenoxy)benzenesulfonamides," this guide will focus on the broader class of 4-phenoxybenzenesulfonamide derivatives to provide a more comprehensive and well-supported overview. The principles and findings discussed herein are expected to be largely applicable to the 4-methylphenoxy variant.
Anticancer Activity: Targeting Key Pathways in Malignancy
Several 4-phenoxybenzenesulfonamide derivatives have demonstrated promising anticancer activity through various mechanisms, most notably through the inhibition of carbonic anhydrases and matrix metalloproteinases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in pH regulation. [2]Tumor-associated CA isoforms, particularly CA IX and XII, are overexpressed in many hypoxic solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. [2][3]Benzenesulfonamides are classic CA inhibitors, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.
[2]
The "tail approach" in drug design, which involves modifying moieties appended to the main scaffold, has been instrumental in developing isoform-selective CA inhibitors. [3]For 4-phenoxybenzenesulfonamide derivatives, the phenoxy group and its substituents act as the "tail," influencing the binding affinity and selectivity for different CA isoforms.
Caption: Inhibition of CA IX by 4-phenoxybenzenesulfonamide derivatives.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of MMPs, particularly MMP-2 and MMP-9, is associated with tumor invasion and metastasis. A series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives have been shown to inhibit MMP-2 and MMP-9, thereby suppressing cancer cell migration and invasion.
[5]
Antimicrobial and Antifungal Activity
The sulfonamide scaffold is historically significant for its antibacterial properties. Diaryl ethers are also known to possess a broad spectrum of antimicrobial activities. [7]The combination of these two pharmacophores in 4-phenoxybenzenesulfonamide derivatives presents an opportunity for the development of novel antimicrobial and antifungal agents.
Antibacterial Activity
While specific data for 4-phenoxybenzenesulfonamide derivatives is limited, related sulfonamides have shown activity against a range of bacteria. For example, some N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamides exhibited activity against Pseudomonas aeruginosa and Escherichia coli.
[8]
Antifungal Activity
Several diaryl ethers have demonstrated in vitro activity against various phytopathogenic fungi. [9]Although not benzenesulfonamides, these findings suggest that the diaryl ether core of 4-phenoxybenzenesulfonamides could contribute to antifungal effects. The mechanism of action for some antimicrobial diaryl ethers involves the inhibition of enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in bacterial fatty acid synthesis.
[7]
General Procedure for Synthesis of N-Substituted Benzenesulfonamides
A common synthetic route to N-substituted benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine in the presence of a base.
Caption: General workflow for the synthesis of N-substituted 4-phenoxybenzenesulfonamides.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 72 hours.
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at 540 nm using a microplate reader.
IC50 Calculation: Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).
[10][11]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.
Inoculation: Inoculate each well with the microbial suspension.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The 4-phenoxybenzenesulfonamide scaffold represents a promising platform for the development of novel therapeutic agents with diverse biological activities. The available data, primarily on anticancer and to a lesser extent on antimicrobial properties, highlight the potential of these compounds. The key to unlocking their full therapeutic potential lies in the systematic exploration of structure-activity relationships. By strategically modifying the substituents on both the phenoxy and the benzenesulfonamide rings, it is possible to fine-tune the activity, selectivity, and pharmacokinetic properties of these derivatives.
Future research should focus on:
Synthesis and screening of a broader library of 4-(4-methylphenoxy)benzenesulfonamide derivatives to generate more specific data.
Elucidation of the precise mechanisms of action for their antimicrobial and antifungal activities.
In vivo studies to evaluate the efficacy and safety of the most promising lead compounds.
Optimization of pharmacokinetic properties to enhance drug-like characteristics.
By pursuing these avenues of research, the scientific community can further exploit the therapeutic potential of this versatile chemical scaffold.
A Senior Application Scientist's Guide to Analytical Methods for Sulfonamide Reaction Monitoring
Introduction The synthesis of sulfonamides, a cornerstone of the pharmaceutical industry, necessitates meticulous monitoring to ensure product quality, optimize yield, and maintain safety. The ability to analyze the reac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The synthesis of sulfonamides, a cornerstone of the pharmaceutical industry, necessitates meticulous monitoring to ensure product quality, optimize yield, and maintain safety. The ability to analyze the reaction mixture in real-time or near-real-time is crucial for understanding reaction kinetics, identifying intermediates, and detecting the formation of byproducts. This guide offers a comprehensive comparison of the principal analytical methods for monitoring sulfonamide reactions. Drawing from extensive field experience, this document will provide researchers, scientists, and drug development professionals with the insights needed to select the most appropriate analytical strategy for their specific needs. We will explore the fundamental principles, practical benefits, and limitations of each technique, substantiated by experimental data and detailed protocols.
The Imperative for Reaction Monitoring
The formation of sulfonamides from a sulfonyl chloride and an amine can be complicated by side reactions, such as the hydrolysis of the sulfonyl chloride or the formation of polymeric byproducts.[1] Effective reaction monitoring allows for the tracking of reactant consumption and product formation, offering a dynamic picture of the reaction's progress. This, in turn, enables the optimization of critical parameters like temperature, stoichiometry, and reaction time to enhance yield and purity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for monitoring sulfonamide reactions, prized for its adaptability, robustness, and high-resolution capabilities.[2][3][4]
Principle of Operation
HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (within a column) and a liquid mobile phase. For sulfonamide analysis, reversed-phase HPLC is standard, employing a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile and water).[2][4][5]
Experimental Insights and Best Practices
The selection of the mobile phase and detector is paramount when developing an HPLC method for sulfonamide reaction monitoring. A gradient elution, where the mobile phase composition changes over time, is frequently required to resolve the polar starting materials, the nonpolar sulfonyl chloride, and the sulfonamide product within a single run.[3]
UV detection is the most common choice due to the aromatic nature of most sulfonamides.[2][4] A Photo-Diode Array (PDA) detector is particularly advantageous as it provides spectral information that can aid in peak identification and purity assessment.[3]
Workflow for HPLC-Based Reaction Monitoring
Caption: Workflow for monitoring a sulfonamide reaction using HPLC.
Detailed Experimental Protocol: HPLC Monitoring
Reaction Sampling: At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
Quenching: Immediately halt the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile. This step is crucial to ensure the sample accurately represents the reaction at that moment.
Sample Preparation: Further dilute the quenched sample with the initial mobile phase to a concentration suitable for HPLC analysis. Filter the sample through a 0.45 µm syringe filter to remove any particulates that could harm the HPLC column.[1]
HPLC Analysis: Inject the prepared sample onto a C18 reversed-phase column. A typical mobile phase could be a gradient of water and acetonitrile with a small amount of formic acid to improve peak shape.[1]
Data Analysis: Integrate the peak areas of the starting materials and the sulfonamide product. The percent conversion can be calculated using the peak areas.[2][4]
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative
Ultra-Performance Liquid Chromatography (UPLC) functions on the same principles as HPLC but employs smaller stationary phase particles (<2 µm) and higher operating pressures. This leads to significantly faster analysis times and enhanced resolution.
Advantages in Sulfonamide Reaction Monitoring
For high-throughput screening of reaction conditions or for very fast reactions, UPLC is the preferred method. The reduced analysis time allows for more frequent sampling, providing a more detailed kinetic profile.[8]
For complex reaction mixtures where unexpected byproducts may form, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[1]
Principle and Application
LC-MS combines the separation capabilities of HPLC or UPLC with the detection power of mass spectrometry. The mass spectrometer provides mass-to-charge ratio (m/z) information for the eluting compounds, enabling their definitive identification.[1] This is especially useful for confirming the identity of the desired sulfonamide product and for characterizing unknown impurities.[1]
Trustworthiness in Protocol
A robust LC-MS protocol includes a blank injection to check for carryover, followed by an injection of a reaction standard to confirm the retention time and mass of the expected product. During reaction monitoring, any new peaks can be immediately investigated by their mass spectra.
Logical Relationship of Chromatographic Methods
Caption: Relationship between different liquid chromatography techniques and detectors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy offers the most comprehensive structural information among the techniques discussed.[1]
In-situ Reaction Monitoring
A significant advantage of NMR is the capability for in-situ reaction monitoring. By conducting the reaction directly within the NMR spectrometer, real-time data can be acquired without the need for sampling and quenching.[7][9] This provides the most accurate kinetic data.[10]
Quantitative NMR (qNMR)
Quantitative NMR (qNMR) can determine the absolute concentration of reactants and products by comparing the integrals of their signals to that of an internal standard of known concentration. This method is highly accurate and does not require individual calibration curves for each analyte.[7]
Limitations
The main disadvantages of NMR are its lower sensitivity and high cost. For reactions with low reactant concentrations or in laboratories with budget constraints, NMR may not be the most practical option for routine monitoring.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool
Fourier-Transform Infrared (FTIR) spectroscopy is a fast and non-destructive technique that can be utilized for real-time reaction monitoring.[11][12]
Principle and Application
FTIR measures the absorption of infrared radiation by the molecules in the reaction mixture. The progress of a sulfonamide synthesis can be followed by monitoring the disappearance of the characteristic S-O stretches of the sulfonyl chloride and the appearance of the N-H stretch of the sulfonamide.[1]
Advantages and Disadvantages
FTIR is very rapid, with spectra typically acquired in seconds, making it suitable for monitoring fast reactions.[11] However, the broadness of the peaks and spectral complexity in a reaction mixture can make it challenging to resolve individual components, leading to lower accuracy compared to chromatographic methods. It is best employed as a semi-quantitative screening tool to gain a general understanding of the reaction's progress.
Conclusion: Selecting the Appropriate Method
The choice of analytical method for monitoring sulfonamide reactions is dictated by several factors, including the complexity of the reaction, the level of detail required, available instrumentation, and desired throughput.
For routine, quantitative monitoring with high resolution: HPLC is the established standard.[2][3][4]
For high-throughput screening and rapid reactions: UPLC provides a significant speed advantage.[8]
For unambiguous identification of products and byproducts: LC-MS is crucial.[1]
For detailed structural information and true in-situ monitoring: NMR is the most powerful, albeit more expensive and less sensitive, technique.[7][9]
For rapid, semi-quantitative screening: FTIR offers a quick and straightforward way to follow the overall reaction progress.[11][12]
By understanding the strengths and weaknesses of each of these methods, researchers can devise a robust and dependable analytical strategy to support the development and optimization of sulfonamide synthesis.
References
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A Comparative Spectroscopic Guide to 4-(4-methylphenoxy)benzenesulfonamide and its Analogs
This technical guide provides an in-depth comparative analysis of the spectroscopic data for 4-(4-methylphenoxy)benzenesulfonamide. In the absence of a complete, published dataset for this specific molecule, this guide s...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth comparative analysis of the spectroscopic data for 4-(4-methylphenoxy)benzenesulfonamide. In the absence of a complete, published dataset for this specific molecule, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive, and comparative framework. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel sulfonamide derivatives.
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] The introduction of a phenoxy linkage, as in 4-(4-methylphenoxy)benzenesulfonamide, offers a flexible yet conformationally influential structural element, making the precise characterization of such molecules critical for understanding their structure-activity relationships. This guide will not only predict the spectroscopic profile of the title compound but also compare it with established data for other key benzenesulfonamides, providing a practical reference for researchers in the field.
Synthesis and Characterization Workflow
The synthesis of 4-(4-methylphenoxy)benzenesulfonamide, while not explicitly detailed in the reviewed literature, can be reliably predicted based on established methodologies for analogous compounds.[2][3] The most common approach involves the nucleophilic substitution of a sulfonyl chloride with an appropriate nucleophile. In this case, the synthesis would logically proceed via the reaction of 4-(4-methylphenoxy)aniline with benzenesulfonyl chloride or, more likely, the reaction of 4-phenoxysulfonyl chloride with 4-methylaniline (p-toluidine). A generalized synthetic workflow is presented below.
Caption: Predicted synthetic workflow for 4-(4-methylphenoxy)benzenesulfonamide.
Experimental Protocol: Synthesis
Preparation of 4-(4-methylphenoxy)benzenesulfonyl chloride: In a fume hood, to a stirred solution of p-cresol (1.0 eq) in a suitable solvent such as dichloromethane, slowly add an excess of sulfuryl chloride (SO₂Cl₂) (2.0-3.0 eq) at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Upon completion, the reaction mixture is carefully quenched with ice-water.
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-(4-methylphenoxy)benzenesulfonyl chloride.
Ammonolysis: The crude sulfonyl chloride is dissolved in a suitable solvent like acetone or THF and added dropwise to a stirred, cooled (0 °C) concentrated aqueous solution of ammonia.
The reaction is stirred for 2-4 hours, allowing it to warm to room temperature.
The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(4-methylphenoxy)benzenesulfonamide.
Spectroscopic Data Analysis and Comparison
The following sections detail the predicted spectroscopic data for 4-(4-methylphenoxy)benzenesulfonamide and provide a comparative analysis with known benzenesulfonamide derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 4-(4-methylphenoxy)benzenesulfonamide are based on the analysis of its constituent parts and comparison with related structures.[4][5]
Caption: Structure of 4-(4-methylphenoxy)benzenesulfonamide with atom numbering for NMR assignments. (Note: A placeholder image URL is used; in a real scenario, this would be the molecule's image).
Table 1: Predicted ¹H and ¹³C NMR Data for 4-(4-methylphenoxy)benzenesulfonamide
Assignment
Predicted ¹H Chemical Shift (δ, ppm)
Predicted ¹³C Chemical Shift (δ, ppm)
H₂N-SO₂
~7.3 (br s, 2H)
-
H-2'/H-6'
~7.8-7.9 (d, 2H)
~128-129
H-3'/H-5'
~7.0-7.1 (d, 2H)
~118-119
H-2''/H-6''
~7.2-7.3 (d, 2H)
~130-131
H-3''/H-5''
~7.0-7.1 (d, 2H)
~120-121
-CH₃
~2.3 (s, 3H)
~20-21
C-1'
-
~145-146
C-4'
-
~160-161
C-1''
-
~154-155
C-4''
-
~135-136
Comparative Analysis:
The predicted chemical shifts can be compared with the experimental data for related compounds. For instance, in N-(4-methylphenyl)benzenesulfonamide, the protons on the phenyl ring attached to the sulfonamide group appear at δ 7.85-7.58 ppm.[6] The electron-donating phenoxy group at the 4-position in our target molecule is expected to shield the protons on that ring, shifting them slightly upfield. The ¹³C NMR data for 4-{[(4-methylphenoxy)carbonyl]amino}benzenesulfonic acid shows signals for the methylphenoxy group at δ 151.54, 148.02, 129.49, 121.38, and 20.30 ppm, which aligns well with our predictions.[4]
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
Solvent: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
¹³C NMR Parameters: Use a proton-decoupled sequence with a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024-4096 scans.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. For 4-(4-methylphenoxy)benzenesulfonamide, the characteristic vibrational frequencies are predicted based on known data for sulfonamides and ethers.[7][8]
Table 2: Predicted IR Absorption Bands for 4-(4-methylphenoxy)benzenesulfonamide
Wavenumber (cm⁻¹)
Vibration Mode
Intensity
3400-3200
N-H stretch (asymmetric and symmetric)
Medium
3100-3000
Aromatic C-H stretch
Medium-Weak
1600-1450
Aromatic C=C stretch
Medium-Strong
1350-1310
SO₂ asymmetric stretch
Strong
1250-1200
Ar-O-Ar asymmetric stretch
Strong
1170-1140
SO₂ symmetric stretch
Strong
950-850
N-S stretch
Medium
Comparative Analysis:
The IR spectrum of benzenesulfonamide shows characteristic SO₂ stretching bands around 1339 cm⁻¹ and 1107 cm⁻¹.[9] The N-S stretching vibration in sulfonamides is typically observed in the 950-866 cm⁻¹ range.[10] The presence of the ether linkage in our target molecule is expected to introduce a strong Ar-O-Ar stretching band around 1250-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-(4-methylphenoxy)benzenesulfonamide (C₁₃H₁₃NO₃S), the expected molecular weight is approximately 263.06 g/mol .
Predicted Fragmentation Pattern:
Upon electron ionization (EI), benzenesulfonamides typically undergo fragmentation via cleavage of the S-N bond and loss of SO₂.[11]
Caption: Predicted major fragmentation pathways for 4-(4-methylphenoxy)benzenesulfonamide in EI-MS.
Comparative Analysis:
The mass spectrum of benzenesulfonyl p-methylaniline shows a dominant ion corresponding to the radical cation of p-methylaniline (m/z 107), formed after the cleavage of the S-N bond.[11] A similar fragmentation is expected for our target molecule, leading to a prominent peak at m/z 183 corresponding to the [4-(4-methylphenoxy)phenyl]⁺ cation, which could further fragment.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.[12]
Predicted UV-Vis Absorption:
Aromatic compounds like 4-(4-methylphenoxy)benzenesulfonamide are expected to exhibit characteristic absorption bands in the UV region. Benzene itself shows a primary band around 200 nm and a weaker, fine-structured secondary band around 255 nm.[13] Substitution on the benzene ring affects the position and intensity of these bands. The extended conjugation in the target molecule is predicted to cause a bathochromic (red) shift of these absorptions.
Table 3: Predicted UV-Vis Maxima for 4-(4-methylphenoxy)benzenesulfonamide (in Ethanol)
Predicted λ_max (nm)
Electronic Transition
~220-240
π → π
~260-280
π → π (benzenoid band)
Comparative Analysis:
The UV spectrum of p-toluenesulfonamide in ethanol shows absorption maxima at approximately 225 nm and 263 nm.[14] The introduction of the phenoxy group at the para position in 4-(4-methylphenoxy)benzenesulfonamide is likely to cause a slight red shift in these absorption maxima due to the extension of the chromophore. The absorption spectrum of sulfonamides can also be pH-dependent.[6]
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-(4-methylphenoxy)benzenesulfonamide. By leveraging established principles and comparative data from closely related analogs, we have constructed a detailed profile encompassing NMR, IR, MS, and UV-Vis spectroscopy. The provided experimental protocols offer a practical starting point for the synthesis and characterization of this and similar novel benzenesulfonamide derivatives. This comparative approach underscores the importance of understanding how subtle structural modifications influence spectroscopic properties, an essential aspect of modern chemical research and drug discovery.
References
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